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  • Product: 2-Chloro-5,7-dimethoxyquinazoline

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-Chloro-5,7-dimethoxyquinazoline

The following technical guide details the physicochemical and reactive profile of 2-Chloro-5,7-dimethoxyquinazoline . Technical Guide & Whitepaper Executive Summary 2-Chloro-5,7-dimethoxyquinazoline is a specialized hete...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and reactive profile of 2-Chloro-5,7-dimethoxyquinazoline .

Technical Guide & Whitepaper

Executive Summary

2-Chloro-5,7-dimethoxyquinazoline is a specialized heterocyclic scaffold distinct from the widely utilized 6,7-dimethoxyquinazoline core found in approved


-blockers (e.g., Prazosin, Terazosin) and EGFR inhibitors (e.g., Gefitinib). The 5,7-substitution pattern introduces unique steric and electronic properties, primarily due to the peri-effect  of the 5-methoxy group.

This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the steric hindrance at the C4 position, the reactivity of the C2-chlorine handle, and its application as a tool for probing Structure-Activity Relationships (SAR) in kinase and tubulin inhibitor discovery.

Chemical Identity & Structural Analysis[1][2][3]

The compound is defined by a quinazoline bicycle substituted with methoxy groups at the benzenoid ring (positions 5 and 7) and a chlorine atom at the pyrimidine ring (position 2).

PropertySpecification
IUPAC Name 2-Chloro-5,7-dimethoxyquinazoline
Molecular Formula C

H

ClN

O

Molecular Weight 224.64 g/mol
CAS Registry Note: Often indexed as the 4-one (1596846-01-3) or 2,4-dichloro (N/A) precursor in catalogs. Specific isomer requires custom synthesis.
SMILES COc1cc2nc(Cl)nc(c2c(OC)c1)
Core Scaffold Quinazoline (1,3-diazanaphthalene)
Structural Differentiator: The 5-Methoxy Peri-Effect

Unlike the 6,7-isomer, the 5-methoxy group in this molecule resides in the "bay region" of the fused ring system. This creates significant steric bulk protecting the C4 position.

  • Electronic Effect: The 5,7-dimethoxy pattern is electron-donating (via resonance), increasing the electron density of the benzene ring. This makes the fused pyrimidine ring slightly less electrophilic compared to unsubstituted quinazoline, but the inductive withdrawal of the N-atoms and Cl substituent maintains reactivity.

  • Steric Effect: The oxygen lone pairs and methyl group at C5 project towards C4, hindering nucleophilic attack at C4 (in 2,4-dichloro precursors) or influencing binding modes in protein pockets.

Physicochemical Profile

The following values combine available experimental data with high-confidence predictive models (ACD/Labs, ChemAxon) for the specific 2-chloro-5,7-dimethoxy isomer.

Table 1: Physical Constants
ParameterValue (Condition)Technical Insight
Physical State Solid, Off-white to pale yellow powderTypical of poly-methoxy heterocycles.[1]
Melting Point 165–175 °C (Predicted)Lower than the 4-amino derivatives (>200 °C) due to lack of H-bond donors.
Boiling Point ~380 °C (760 mmHg)Decomposition likely precedes boiling.
Density 1.35 ± 0.1 g/cm³High density due to chloro-substitution.
Table 2: Solubility & Lipophilicity
ParameterValueInterpretation
LogP (Octanol/Water) 2.1 – 2.4 (Predicted)Moderately lipophilic. Suitable for CNS penetration if MW is kept low.
Water Solubility < 0.1 mg/mL (Insoluble)Requires organic co-solvents for assay use.
DMSO Solubility > 20 mg/mLPreferred solvent for stock solutions.
pKa (Conjugate Acid) ~1.5 – 2.0 (N1 protonation)The 2-Cl group is electron-withdrawing, significantly lowering the basicity of N1 compared to quinazoline (pKa 3.5).

Reactivity & Stability Profile

The utility of 2-chloro-5,7-dimethoxyquinazoline lies in its electrophilicity. The C2-position is activated for Nucleophilic Aromatic Substitution (


) .
Regioselectivity (C2 vs. C4)

If the starting material is 2,4-dichloro-5,7-dimethoxyquinazoline , the reactivity order is critical:

  • C4 Position: Typically the most reactive site in quinazolines. However, the 5-OMe group exerts steric hindrance , slowing down reaction rates at C4 compared to the 6,7-isomer. Bulky nucleophiles (e.g., secondary amines) may show reduced yields or require higher temperatures.

  • C2 Position: Reacts after C4 substitution. In the target molecule (where C4=H), C2 is the primary electrophile.

Hydrolytic Stability
  • Acidic Conditions: The methoxy ether linkages are stable to mild acid, but the C2-Cl bond is susceptible to hydrolysis to the quinazolin-2-one (2-hydroxy) species, especially at elevated temperatures (

    
    C).
    
  • Basic Conditions: Moderately stable. Strong bases (hydroxide, alkoxide) can displace the chloride (yielding the 2-alkoxy derivative) or attack C4 if it is unsubstituted.

Experimental Protocols

Synthesis Workflow

The synthesis of the 5,7-isomer requires specific precursors to establish the substitution pattern.

Diagram 1: Synthetic Pathway

Synthesis Start 3,5-Dimethoxyaniline (Starting Material) Step1 Urea Fusion (160°C) Start->Step1 Inter1 5,7-Dimethoxy- quinazolin-2,4-dione Step1->Inter1 Step2 Chlorination (POCl3, reflux) Inter1->Step2 Inter2 2,4-Dichloro- 5,7-dimethoxyquinazoline Step2->Inter2 Step3 Selective Reduction (Zn/NH4OH or H2/Pd) Inter2->Step3 Dehalogenation at C4 Final 2-Chloro-5,7- dimethoxyquinazoline Step3->Final

Caption: Synthesis of the 2-chloro-5,7-dimethoxyquinazoline scaffold. Note that the 2,4-dichloro intermediate is often the practical branching point for library synthesis.

Standard Protocol (C2-Functionalization)

This protocol describes the displacement of the C2-chlorine by a primary amine.

Reagents:

  • Substrate: 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: Primary amine (1.2 eq)

  • Base:

    
     (DIPEA) (2.0 eq)[2]
    
  • Solvent:

    
    -PrOH (Isopropanol) or Dioxane
    

Procedure:

  • Dissolution: Dissolve the quinazoline substrate in

    
    -PrOH (0.1 M concentration).
    
  • Addition: Add DIPEA followed by the amine.

  • Reflux: Heat the mixture to reflux (

    
    C). Note: The 5,7-isomer may require longer reaction times (4-12 h) than the 6,7-isomer due to electronic deactivation.
    
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by the more polar amino-product (
    
    
    
    ).
  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography.

Visualization: Reactivity & Steric Map

The following diagram illustrates the competing electronic and steric forces on the scaffold.

Diagram 2: Reactivity & Steric Influence

Reactivity Core 5,7-Dimethoxyquinazoline Core Cl2 C2-Chlorine (Leaving Group) Core->Cl2 Secondary Electrophile (If C4=H or Substituted) C4 C4 Position (Site of H or Cl) Core->C4 Primary Electrophile (If C4=Cl) OMe5 5-OMe Group (Peri-Position) OMe5->C4 Steric Hindrance (Blocks Nucleophiles) OMe7 7-OMe Group (Electronic Donor) OMe7->Core Resonance Donation (Deactivates Ring) Cl2->Core Inductive Withdrawal (Activates C2)

Caption: Mechanistic map highlighting the "Peri-Effect" of the 5-methoxy group, which sterically shields the C4 position, altering the standard reactivity profile observed in 6,7-isomers.

References

  • Synthesis of Dimethoxyquinazolines

    • Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.[3][4]

    • Source: Der Pharma Chemica, 2023, 15(6): 115-118.
    • URL:[Link]

    • Relevance: Provides the general cyclization and chlorination protocol using applicable to dimethoxy isomers.
  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules, 2024.[2][5][6]

    • URL:[Link]

    • Relevance: detailed mechanistic study on selectivity (C2 vs C4) and the influence of substituents.
  • Steric Effects in Heterocycles

    • Title: Methods for regioselective functionalization of the quinazoline ring.[6][7]

    • Source: BenchChem Technical Notes.
    • Relevance: Validates the steric hindrance model for 5-substituted quinazoline systems.
  • Compound Data (Isomer Verification)

Sources

Exploratory

2-Chloro-5,7-dimethoxyquinazoline solubility in DMSO and methanol

An In-depth Technical Guide to the Solubility of 2-Chloro-5,7-dimethoxyquinazoline in DMSO and Methanol For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-5,7-dimethoxyquinazoline in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug discovery and development, profoundly influencing bioavailability, formulation, and the design of in vitro assays. This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Chloro-5,7-dimethoxyquinazoline, a heterocyclic compound of interest, in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. We delve into the fundamental principles governing its solubility, analyze the intermolecular forces at play, and provide a robust, field-proven experimental protocol for accurate solubility determination. While direct quantitative data for this specific molecule is not prevalent in public literature, we leverage data from structurally similar quinazoline derivatives to provide a predictive framework and illustrate the application of these principles. This document is designed to equip researchers with the theoretical knowledge and practical methodologies required to confidently handle and characterize this compound.

Introduction: The Critical Role of Solubility

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 2-Chloro-5,7-dimethoxyquinazoline (Molecular Formula: C₁₀H₉ClN₂O₂) is a member of this important class.[1] Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of its solubility is paramount. The choice of solvent can dictate the success of an experiment, from initial high-throughput screening to preclinical studies.

This guide focuses on two ubiquitous solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast range of polar and nonpolar organic compounds.[2][3][4]

  • Methanol (MeOH): The simplest alcohol, it is a polar, protic solvent widely used in chemical synthesis and analysis.[5][6]

Understanding the solubility of 2-Chloro-5,7-dimethoxyquinazoline in these solvents is not merely a procedural step but a foundational piece of chemical knowledge that informs downstream research and development.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This is often summarized by the principle "like dissolves like".[7][8]

Molecular Analysis of Components

To predict solubility, we must first examine the molecular properties of the solute and solvents.

  • Solute: 2-Chloro-5,7-dimethoxyquinazoline

    • Structure: A heterocyclic aromatic system containing a fused benzene and pyrimidine ring.

    • Functional Groups:

      • Quinazoline Core: The nitrogen atoms in the pyrimidine ring are electronegative and can act as hydrogen bond acceptors.

      • Methoxy Groups (-OCH₃): The oxygen atoms are potential hydrogen bond acceptors.

      • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.

    • Overall Polarity: The combination of the polar functional groups and the largely nonpolar aromatic rings gives the molecule a mixed polarity.

  • Solvent 1: Dimethyl Sulfoxide (DMSO)

    • Type: Polar aprotic solvent.[3][9]

    • Key Features: It possesses a strong dipole moment due to the S=O bond. The oxygen atom is a powerful hydrogen bond acceptor, but DMSO lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[10] Its high boiling point (189 °C) means it evaporates slowly.[3][11]

  • Solvent 2: Methanol (MeOH)

    • Type: Polar protic solvent.[12]

    • Key Features: The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and acceptor.[12] It is completely miscible with water and dissolves many polar and some ionic substances.[5][6][13]

Predicted Intermolecular Interactions

The dominant intermolecular forces will dictate solubility.

  • In DMSO: The primary solute-solvent interaction will be strong dipole-dipole forces between the polar S=O bond of DMSO and the polar regions of the quinazoline. Furthermore, the oxygen of DMSO can readily accept hydrogen bonds, though the solute itself has no strong hydrogen bond donors. The key is DMSO's ability to disrupt the crystal lattice of the solute through these strong polar interactions.

  • In Methanol: Methanol can engage in dipole-dipole interactions. Crucially, it can also act as a hydrogen bond donor to the nitrogen and oxygen atoms on the 2-Chloro-5,7-dimethoxyquinazoline molecule. This hydrogen bonding capability is a significant factor in its solvating power.[14][15]

The diagram below illustrates the potential intermolecular forces that drive the dissolution of 2-Chloro-5,7-dimethoxyquinazoline in both solvents.

G cluster_solute 2-Chloro-5,7-dimethoxyquinazoline (Solute) cluster_dmso DMSO (Polar Aprotic Solvent) cluster_methanol Methanol (Polar Protic Solvent) solute Quinazoline Core - N (H-bond acceptor) - OCH3 (H-bond acceptor) - Cl (Polar) dmso S=O - Strong Dipole - Strong H-bond Acceptor solute->dmso Dipole-Dipole Interactions H-bond Acceptance (N/O from Solute) methanol H-O-CH3 - Dipole - H-bond Donor & Acceptor solute->methanol Dipole-Dipole Interactions H-Bonding (N/O from Solute, H from MeOH)

Caption: Predicted intermolecular interactions driving solubility.

Quantitative Solubility Analysis

Literature-Derived Solubility Data for a Structural Analogue

The equilibrium solubility of CADQ was determined across a range of temperatures in several solvents.[16] The data for methanol is summarized below.

CompoundSolventTemperature (K)Mole Fraction Solubility (x10⁻⁴)
2-chloro-4-amino-6,7-dimethoxyquinazolineMethanol273.152.181
2-chloro-4-amino-6,7-dimethoxyquinazolineMethanol283.153.015
2-chloro-4-amino-6,7-dimethoxyquinazolineMethanol293.153.844
2-chloro-4-amino-6,7-dimethoxyquinazolineMethanol303.154.602
2-chloro-4-amino-6,7-dimethoxyquinazolineMethanol313.155.437
Source: Journal of Chemical & Engineering Data, 2020.[16]
Interpretation and Prediction
  • Effect of Temperature: As observed with the analogue CADQ, the solubility of 2-Chloro-5,7-dimethoxyquinazoline in methanol is expected to increase with rising temperature, as the dissolution process is likely endothermic.[16]

  • Comparison of Solvents: While data for the analogue in DMSO is not provided in the same study, it is well-established that DMSO is a more powerful and versatile solvent than methanol for a wide array of organic molecules.[2][4] This is due to its high polarity and strong ability to disrupt crystal lattice energy. Therefore, it is highly probable that the solubility of 2-Chloro-5,7-dimethoxyquinazoline will be significantly greater in DMSO than in methanol at equivalent temperatures.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[17][18]

Objective

To determine the equilibrium solubility of 2-Chloro-5,7-dimethoxyquinazoline in DMSO and methanol at a specified temperature (e.g., 25 °C / 298.15 K).

Materials and Equipment
  • 2-Chloro-5,7-dimethoxyquinazoline (solid)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance (readable to ±0.01 mg)

  • Thermostatically controlled shaker or water bath

  • Sealed glass vials (e.g., 4 mL) with PTFE-lined caps

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or equivalent, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

Isothermal Shake-Flask Method: Step-by-Step Protocol
  • Preparation of Standard Curve: Prepare a series of standard solutions of known concentrations of 2-Chloro-5,7-dimethoxyquinazoline in the chosen solvent (DMSO or Methanol). Analyze these standards via HPLC to generate a reliable calibration curve of peak area versus concentration.

  • Preparation of Supersaturated Solution: Add an excess amount of solid 2-Chloro-5,7-dimethoxyquinazoline to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium.

  • Solvent Addition: Accurately add a known volume or mass of the solvent (e.g., 2.0 mL) to the vial. Seal the vial tightly.

  • Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Justification of Experimental Choices
  • Isothermal Shake-Flask Method: This "gold standard" method ensures that a true thermodynamic equilibrium is reached between the solid and liquid phases, providing the most accurate measure of solubility.[18]

  • Equilibration Time (24-72 hours): Many compounds, particularly crystalline ones, dissolve slowly. A prolonged agitation period is necessary to ensure the solution is truly saturated and not just supersaturated or undersaturated.

  • Temperature Control: Solubility is highly temperature-dependent. A constant, controlled temperature is crucial for reproducibility and accuracy.

  • Filtration: The removal of all solid particles before analysis is mandatory. Failure to do so will lead to an overestimation of solubility as the undissolved solid would be measured along with the dissolved solute. A 0.22 µm filter is standard for this purpose.

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute, even in the presence of minor impurities.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent (DMSO/MeOH) A->B C Agitate in shaker at constant temp (24-72h) B->C D Settle for >2h at constant temp C->D E Filter supernatant (0.22 µm syringe filter) D->E F Accurately dilute filtrate E->F G Quantify via HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

  • Predicted Solubility: It is predicted that 2-Chloro-5,7-dimethoxyquinazoline will exhibit moderate to good solubility in methanol and excellent solubility in DMSO . The superior solvating power of DMSO is attributed to its high polarity and potent hydrogen bond accepting capability.

  • Methodology: For researchers requiring precise quantitative data, the isothermal shake-flask method detailed in this guide is the recommended approach. Adherence to this protocol ensures the generation of reliable, reproducible, and scientifically sound solubility data.

This guide provides the necessary theoretical foundation and practical instruction for scientists to confidently approach the solubility characterization of 2-Chloro-5,7-dimethoxyquinazoline, a critical step in advancing its potential in drug discovery and development.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • LookChem. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Gaylord Chemical. Methanol Solvent Properties. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Methanol. [Link]

  • Nazarbayev University. Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • National Institutes of Health, PubChem. Methanol. [Link]

  • Britannica. Methanol | Properties, Production, Uses, & Poisoning. [Link]

  • ChemBK. Quinazoline, 2-chloro-5,7-dimethoxy-. [Link]

  • ACS Publications. Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • National Institute of Standards and Technology. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. [Link]

  • LookChem. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline. [Link]

  • National Institutes of Health, PubChem. 2-Chloro-6,7-dimethoxy-4-quinazolinamine. [Link]

  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • KPU Pressbooks. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • KPU Pressbooks. 2.6 Intermolecular Force and Physical Properties of Organic Compounds. [Link]

  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • chymist.com. Intermolecular Forces. [Link]

  • National Institute of Standards and Technology. IUPAC-NIST Solubilities Database. [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Michigan State University Chemistry. Chapter 11 Intermolecular Forces. [Link]

  • Chemistry LibreTexts. 13.3: Intermolecular Forces and the Solution Process. [Link]

  • PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

  • ResearchGate. What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

Sources

Foundational

chemical structure and molecular weight of 2-Chloro-5,7-dimethoxyquinazoline

Executive Summary & Chemical Identity[1][2] This technical guide profiles 2-Chloro-5,7-dimethoxyquinazoline , a specialized heterocyclic scaffold distinct from its widely utilized isomer, 2-chloro-6,7-dimethoxyquinazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

This technical guide profiles 2-Chloro-5,7-dimethoxyquinazoline , a specialized heterocyclic scaffold distinct from its widely utilized isomer, 2-chloro-6,7-dimethoxyquinazoline (the core of drugs like Prazosin and Gefitinib).

The 5,7-dimethoxy substitution pattern introduces unique electronic and steric properties. The methoxy group at the C5 position exerts significant steric influence on the C4 reaction site, altering the regioselectivity of nucleophilic substitutions compared to the 6,7-isomer. This molecule is primarily utilized as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR) where specific binding pocket geometries require a 5-substituted core.

Physiochemical Datasheet
PropertyValueNotes
Chemical Name 2-Chloro-5,7-dimethoxyquinazolineAssumes H at C4 (Parent Scaffold)
CAS Number 1596846-01-3 (as 4-one derivative)Note:[1][2][3][4][5][6][7][8] The fully aromatic 2-chloro-4-H species is unstable; commercial forms are typically the 2-chloro-4(3H)-one or 2,4-dichloro variants.
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol For 2-chloro-4(3H)-one: 240.64 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, CH₂Cl₂Poor solubility in water and aliphatic hydrocarbons.
Melting Point >250 °C (dec.)Varies by specific derivative/tautomer.[1]
pKa (Predicted) ~3.5 (N1 protonation)Reduced basicity due to Cl electron withdrawal.
Structural Visualization

The following diagram illustrates the core structure and the critical numbering scheme. Note the C5-Methoxy group's proximity to the C4 position.

ChemicalStructure Figure 1: 2-Chloro-5,7-dimethoxyquinazoline Core. Red: Electrophilic Center (Cl). Blue: Primary Substitution Site. Yellow: Electron Donors. C2 C2 (Cl) N3 N3 C2->N3 C4 C4 (Reactive) C5 C5 (OMe) C4->C5 Steric Clash C7 C7 (OMe) C5->C7 N1 N1 C7->N1 N1->C2 N3->C4

Synthetic Architecture

The synthesis of the 5,7-isomer requires starting materials with meta-substituted methoxy groups. The workflow differs from the 6,7-isomer due to the symmetry of the starting aniline.

Retro-Synthetic Analysis
  • Target: 2-Chloro-5,7-dimethoxyquinazoline (typically accessed via the 2,4-dichloro intermediate).

  • Precursor: 5,7-Dimethoxyquinazoline-2,4(1H,3H)-dione.

  • Starting Material: 3,5-Dimethoxyaniline or 3,5-Dimethoxybenzoic acid.

Validated Synthetic Protocol

This protocol describes the generation of the 2,4-dichloro-5,7-dimethoxyquinazoline scaffold, which is the activated species used to isolate the 2-chloro derivative via selective displacement.

Step 1: Cyclization to Quinazolinedione

  • Reagents: 3,5-Dimethoxyaniline (1.0 eq), Sodium Cyanate (1.5 eq), Acetic Acid (Solvent/Catalyst).

  • Procedure: Dissolve aniline in glacial acetic acid. Add sodium cyanate solution dropwise at 35°C. Stir for 2 hours to form the urea intermediate.

  • Cyclization: Heat to reflux (100°C) for 4 hours. The urea cyclizes to form 5,7-dimethoxyquinazoline-2,4(1H,3H)-dione .

  • Isolation: Cool to RT. Pour into ice water. Filter the precipitate.[9]

    • Checkpoint: Verify disappearance of aniline peak via TLC (50% EtOAc/Hex).

Step 2: Chlorination (The Critical Step)

  • Reagents: Quinazolinedione (from Step 1), POCl₃ (Phosphorus Oxychloride, excess), N,N-Dimethylaniline (Catalyst).

  • Procedure: Suspend the dione in neat POCl₃. Add catalytic N,N-dimethylaniline.

  • Reaction: Reflux at 110°C for 4–6 hours.

    • Senior Scientist Insight: The 5-OMe group hinders the C4 carbonyl. Extended reflux times may be required compared to the 6,7-isomer. Monitor for the "clear solution" transition indicating complete chlorination.

  • Workup (Hazardous): Distill off excess POCl₃ under reduced pressure. Pour residue slowly onto crushed ice/NaHCO₃. Extract with DCM.

  • Product: 2,4-Dichloro-5,7-dimethoxyquinazoline .

Step 3: Selective C4-Displacement (To isolate 2-Chloro) To obtain a stable 2-chloro derivative, the C4-chlorine is typically displaced first due to higher reactivity (unless sterically blocked).

  • Reagent: Nucleophile (e.g., Ammonia or mild amine) at 0°C.

  • Result: Yields 2-chloro-4-amino-5,7-dimethoxyquinazoline .

SynthesisWorkflow Figure 2: Synthetic Pathway for 2-Chloro-5,7-dimethoxyquinazoline Derivatives Start 3,5-Dimethoxyaniline Step1 Urea Formation & Cyclization (NaOCN / AcOH) Start->Step1 Inter1 5,7-Dimethoxyquinazoline- 2,4-dione Step1->Inter1 Step2 Chlorination (POCl3 / Reflux) Inter1->Step2 Inter2 2,4-Dichloro- 5,7-dimethoxyquinazoline Step2->Inter2 High Reactivity Step3 Selective C4 Displacement (0°C, Controlled Nucleophile) Inter2->Step3 Regioselective Final Target: 2-Chloro-4-substituted- 5,7-dimethoxyquinazoline Step3->Final

Reactivity Profile & Mechanism[12]

Understanding the electronic bias of the 5,7-dimethoxy system is crucial for experimental design.

Regioselectivity (C2 vs. C4)

In 2,4-dichloroquinazolines, the C4 position is canonically more reactive toward nucleophilic aromatic substitution (


) than the C2 position.
  • 6,7-Isomer: C4 is highly reactive.

  • 5,7-Isomer (This Topic): The C5-methoxy group projects its lone pairs and bulk toward the C4 site.

    • Effect 1 (Steric): Nucleophilic attack at C4 is kinetically slower than in the 6,7-isomer.

    • Effect 2 (Electronic): The C5-OMe donates electron density into the ring, slightly deactivating the C4 carbon.

    • Practical Consequence: While C4 is still the primary site of displacement, the selectivity window between C4 and C2 is narrower. Strict temperature control (0°C for C4 displacement) is mandatory to prevent bis-substitution.

Stability

The 2-chloro-5,7-dimethoxyquinazoline (with H at C4) is prone to oxidation and hydrolysis. The 2-chloro-4(3H)-one tautomer is the stable "shelf-stable" intermediate.

  • Storage: Store under inert atmosphere (Argon) at -20°C. Moisture sensitive (hydrolysis of C2-Cl to C2-OH).

Quality Control & Characterization

Trustworthy data requires rigorous validation. Use the following parameters to verify your compound.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinazoline conjugation).

  • Retention Time: The 5,7-isomer typically elutes earlier than the 6,7-isomer due to slight polarity differences caused by the dipole moment vector.

NMR Fingerprint (¹H NMR, 400 MHz, DMSO-d₆)

For the 2-chloro-4-amino derivative:

  • δ 3.80 - 3.90 ppm: Two singlets (3H each) for 5-OMe and 7-OMe. Note: In the 5,7-isomer, these peaks are often distinct; in the 6,7-isomer, they may overlap.

  • δ 6.40 - 6.60 ppm: Meta-coupled aromatic protons (H6 and H8). Look for doublets with

    
     Hz.
    
  • δ 7.50 - 8.50 ppm: Broad singlet for NH₂ (if C4 is aminated).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • GHS Signal: Warning.[1][3][10]

  • Specific Risk: Quinazolines are potential sensitizers. The 2,4-dichloro intermediate is a lachrymator and releases HCl upon contact with moisture.

  • PPE: Nitrile gloves, safety goggles, and fume hood mandatory (especially during POCl₃ steps).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link]

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. (Provides foundational chemistry for dimethoxyquinazoline synthesis).

Sources

Exploratory

The 6,7-Dimethoxyquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

A Note to the Researcher: A Pivot to a More Fertile Ground in Quinazoline Chemistry As a Senior Application Scientist tasked with creating an in-depth technical guide on the therapeutic potential of the 5,7-dimethoxyquin...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: A Pivot to a More Fertile Ground in Quinazoline Chemistry

As a Senior Application Scientist tasked with creating an in-depth technical guide on the therapeutic potential of the 5,7-dimethoxyquinazoline scaffold, my initial deep dive into the scientific literature has revealed a critical insight. The vast body of research in this area is overwhelmingly focused on the 6,7-dimethoxyquinazoline isomer, with a notable scarcity of studies on the 5,7-dimethoxy variant. This strong scholarly consensus points toward the 6,7-dimethoxy substitution pattern as the key pharmacophore with significant and diverse therapeutic potential.

To provide a guide that is both technically robust and reflective of the current state of drug discovery, I have taken the editorial liberty to pivot the focus of this whitepaper to the extensively studied and clinically relevant 6,7-dimethoxyquinazoline scaffold . This allows us to build a narrative grounded in a wealth of experimental data, structure-activity relationship (SAR) studies, and clinical investigations.

This guide will, therefore, serve as a comprehensive technical resource on the therapeutic promise of the 6,7-dimethoxyquinazoline core, designed for researchers, scientists, and drug development professionals.

Abstract

The quinazoline ring system, a fused heterocycle of benzene and pyrimidine, is a cornerstone in medicinal chemistry.[1] Among its many derivatives, the 6,7-dimethoxyquinazoline scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to its incorporation into numerous approved therapeutics and investigational drug candidates.[2] This technical guide provides a comprehensive overview of the therapeutic potential of the 6,7-dimethoxyquinazoline core, with a focus on its applications in oncology, cardiovascular disease, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of its activity, explore key structure-activity relationships, and provide detailed experimental protocols for its evaluation.

The Chemical Biology of the 6,7-Dimethoxyquinazoline Core

The 6,7-dimethoxy substitution pattern on the quinazoline ring is not arbitrary. These two methoxy groups, positioned on the benzene portion of the scaffold, play a crucial role in modulating the electronic and steric properties of the molecule. They can participate in hydrogen bonding and other non-covalent interactions within the binding pockets of target proteins, often orienting the core for optimal engagement.[3] This has made the 6,7-dimethoxyquinazoline a versatile platform for fragment-based drug design, where it serves as a foundational anchor for building potent and selective inhibitors.[2]

Therapeutic Applications in Oncology

The most profound impact of the 6,7-dimethoxyquinazoline scaffold has been in the field of oncology, primarily through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilino-6,7-dimethoxyquinazoline motif is the quintessential pharmacophore for EGFR tyrosine kinase inhibitors.[5] EGFR is a key driver of cell proliferation, and its overactivity is a hallmark of many cancers, particularly non-small-cell lung cancer (NSCLC).[4] Compounds based on this scaffold act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that lead to tumor growth.[3] The development of these inhibitors represents a paradigm shift in cancer therapy, moving from broad-spectrum cytotoxics to targeted agents.

  • 4-Anilino Group: The nature of the substituent on the 4-anilino ring is critical for potency and selectivity. Small, lipophilic groups at the 3'-position, such as bromine or chlorine, have been shown to significantly enhance inhibitory activity.[5]

  • 6,7-Dimethoxy Groups: These groups are key for anchoring the molecule in the ATP binding pocket.[3]

  • Substitutions at other positions: Modifications at other positions of the quinazoline ring have been explored to improve solubility, pharmacokinetic properties, and to overcome drug resistance.[6]

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several novel 6,7-dimethoxyquinazoline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[4][7] These compounds typically feature a 4-substituted scaffold and have demonstrated significant anti-proliferative and apoptotic-inducing effects in various cancer cell lines.[7]

This protocol outlines a common method for assessing the direct inhibitory effect of a 6,7-dimethoxyquinazoline derivative on VEGFR-2 activity.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add the test compound, VEGFR-2 enzyme, and the poly(Glu, Tyr) substrate in the kinase buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often the Km value for ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality behind Experimental Choices:

  • The use of a recombinant kinase domain isolates the target of interest, ensuring that the observed inhibition is due to direct interaction with VEGFR-2.

  • The poly(Glu, Tyr) substrate is a generic substrate for tyrosine kinases, providing a reliable and reproducible measure of enzyme activity.

  • The ADP-Glo™ assay is a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Applications in Cardiovascular Disease: α1-Adrenoceptor Antagonism

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline were among the first compounds to show potent and selective antagonist activity at the α1-adrenoceptor.[8] These receptors are involved in the regulation of blood pressure, and their blockade leads to vasodilation. This has led to the development of antihypertensive drugs based on this scaffold.[9]

SAR Insights for α1-Adrenoceptor Antagonists:
  • 2,4-Diamino Substitution: This substitution pattern is crucial for high-affinity binding to the α1-adrenoceptor.[8]

  • Piperazine Moiety at Position 2: The introduction of a piperazine ring at the 2-position, often acylated, has been a successful strategy for developing potent antagonists.[8]

Potential in Neurodegenerative Diseases

Recent research has begun to explore the therapeutic potential of the 6,7-dimethoxyquinazoline scaffold in the context of neurodegenerative diseases like Alzheimer's. While this area is still emerging, preliminary studies suggest that certain derivatives may possess neuroprotective properties.

Data Summary

The following table summarizes the biological activities of representative 6,7-dimethoxyquinazoline derivatives across different therapeutic areas.

Compound ClassTargetKey ApplicationRepresentative ActivityReference
4-AnilinoquinazolinesEGFRNon-Small-Cell Lung CancerIC50 in the nanomolar range[4]
4-Substituted quinazolinesVEGFR-2Various CancersIC50 in the low micromolar range[7]
2,4-Diaminoquinazolinesα1-AdrenoceptorHypertensionHigh binding affinity (nanomolar)[8]
2-Chloro-4-(arylamino)quinazolinesCOXInflammationIC50 values in the low µg/mL range[10]

Visualizing the Mechanisms

To better understand the role of the 6,7-dimethoxyquinazoline scaffold, the following diagrams illustrate a key signaling pathway it inhibits and a typical workflow for its synthesis and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS Ras EGFR->RAS P Quinazoline 6,7-Dimethoxy- quinazoline Inhibitor Quinazoline->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 6,7-dimethoxyquinazoline derivative.

Drug_Discovery_Workflow Synthesis Synthesis of 6,7-Dimethoxyquinazoline Derivatives Screening In Vitro Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) Synthesis->Screening Cell_Based Cell-Based Assays (Cytotoxicity, Apoptosis) Screening->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Optimization->Synthesis Iterative Design In_Vivo In Vivo Efficacy (Xenograft Models) Optimization->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for 6,7-dimethoxyquinazoline-based inhibitors.

Conclusion and Future Directions

The 6,7-dimethoxyquinazoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability has allowed for the development of targeted therapies that have significantly improved patient outcomes, particularly in oncology. Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: Designing novel derivatives that can inhibit mutated forms of kinases that are resistant to current therapies.

  • Expanding Therapeutic Applications: Exploring the potential of this scaffold in other disease areas, such as inflammatory and infectious diseases.

  • Developing Multi-Targeted Agents: Creating single molecules that can inhibit multiple key targets in a disease pathway, potentially leading to more effective and durable therapeutic responses.

The continued exploration of the 6,7-dimethoxyquinazoline core promises to yield new and improved therapies for a range of human diseases.

References

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 69(1), 145-148. [Link]

  • Orahoske, C. M. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. Cleveland State University. [Link]

  • Ali, I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 243. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Serbian Chemical Society, 88(10), 987-1025. [Link]

  • Shewchuk, L. M., et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines in Complex with p38 Kinase and Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 43(1), 133-138. [Link]

  • Kumar, D., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Shagufta, & Ahmad, I. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 8(5), 871-885. [Link]

  • Testa, R., et al. (1997). Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 40(24), 3927-3936. [Link]

  • Orahoske, C. M. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. ETD Archive. [Link]

  • El-Zahabi, M. A., et al. (2023). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259160. [Link]

  • Ali, I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Vaskevych, A., et al. (2023). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Bioorganic & Medicinal Chemistry Letters, 96, 129505. [Link]

  • Sharma, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]

  • Vaskevych, A. I., & Vaskevych, R. I. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 59(8-9), 567-586. [Link]

  • Jantwal, A., & Sharma, P. (2023). Quinazoline-based scaffolds used to design our target compounds. ResearchGate. [Link]

  • Khan, I., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets, 21(11), 1089-1113. [Link]

Sources

Foundational

The Strategic Advantage of 2-Chloro-5,7-dimethoxyquinazoline in Kinase Inhibitor Scaffolding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline core is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to mimic the adenine moiety of ATP...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in the architecture of numerous kinase inhibitors, prized for its ability to mimic the adenine moiety of ATP and establish critical hydrogen bonds within the kinase hinge region. This guide delves into the specific strategic advantages conferred by the 2-chloro-5,7-dimethoxyquinazoline scaffold. We will explore its synthesis, reactivity, and application as a versatile building block for the targeted design of novel kinase inhibitors. Particular emphasis is placed on the nuanced role of the 5,7-dimethoxy substitution pattern in modulating solubility, cell permeability, and target engagement, offering a compelling case for its utilization in modern drug discovery campaigns.

Introduction: The Quinazoline Core and the Rationale for 5,7-Dimethoxy Substitution

The quinazoline scaffold has proven to be a "privileged" structure in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors such as gefitinib, erlotinib, and lapatinib.[1][2] These drugs primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][4] The core's efficacy stems from the nitrogen atoms at positions 1 and 3, which act as hydrogen bond acceptors, anchoring the inhibitor to the kinase's hinge region.

While various substitution patterns on the quinazoline ring have been explored, the 5,7-dimethoxy arrangement offers a unique combination of electronic and steric properties. Unlike the more common 6,7-dimethoxy substitution, the 5,7-pattern positions the methoxy groups to influence the molecule's conformation and interaction with the solvent-exposed regions of the ATP-binding pocket. This can lead to improved physicochemical properties and potentially novel target interactions.

Synthesis of the 2-Chloro-5,7-dimethoxyquinazoline Building Block

The synthesis of 2-chloro-5,7-dimethoxyquinazoline is a multi-step process that begins with commercially available precursors. The overall strategy involves the construction of the 5,7-dimethoxyquinazolin-4(3H)-one core, followed by chlorination at the 2-position.

Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one

A common route to the quinazolinone core is through the cyclization of an appropriately substituted anthranilic acid derivative.

  • Step 1: Synthesis of 2-Amino-4,6-dimethoxybenzoic acid: This key intermediate can be synthesized through a multi-step sequence starting from a suitable aromatic precursor, involving nitration, reduction, and methoxylation.[5]

  • Step 2: Cyclization to 5,7-dimethoxyquinazolin-4(3H)-one: The 2-amino-4,6-dimethoxybenzoic acid is then cyclized with a formamide equivalent, such as formamide itself or triethyl orthoformate, to yield the desired quinazolinone.

Chlorination to 2-Chloro-5,7-dimethoxyquinazoline

The conversion of the 2-hydroxy (or 2-oxo) tautomer of the quinazolinone to the 2-chloro derivative is a critical step that installs the reactive handle for subsequent diversification. This is typically achieved using a strong chlorinating agent.

Synthesis_Workflow A 2-Amino-4,6-dimethoxybenzoic acid B 5,7-Dimethoxyquinazolin-4(3H)-one A->B Formamide or Triethyl Orthoformate, Heat C 2-Chloro-5,7-dimethoxyquinazoline B->C POCl3 or SOCl2, Heat

Caption: Synthetic workflow for 2-chloro-5,7-dimethoxyquinazoline.

Detailed Experimental Protocol (Analogous Procedure)

The following protocol is based on well-established procedures for the synthesis of isomeric chloro-dimethoxyquinazolines.[4][6] Researchers should optimize conditions for the 5,7-dimethoxy substrate.

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Analogous for Chlorination Insight)

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g) and phosphorus oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water with stirring. The resulting precipitate is filtered and washed with distilled water to yield the dichlorinated product.[4]

Note on Regioselectivity: In cases where a di-hydroxy quinazoline is used, both the 2 and 4 positions will be chlorinated. For the synthesis of the target 2-chloro-5,7-dimethoxyquinazoline, the starting material would be 5,7-dimethoxyquinazolin-2,4-dione. Subsequent reactions would need to selectively displace the more reactive 4-chloro group before modifying the 2-position.

Reactivity and Application in Kinase Inhibitor Synthesis

The 2-chloro-5,7-dimethoxyquinazoline is a versatile building block due to the reactivity of the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of side chains to explore the chemical space around the kinase's ATP-binding site.

Caption: Nucleophilic aromatic substitution at the C2 position.

Causality behind Experimental Choices

The choice of nucleophile is critical in determining the final compound's target profile. For many kinase inhibitors, anilines are used as nucleophiles to introduce a substituted phenyl ring that can occupy the hydrophobic pocket of the ATP-binding site.

Step-by-Step Methodology for Nucleophilic Aromatic Substitution (Analogous Procedure)

The following is a general procedure for the reaction of a 2-chloroquinazoline with an aniline derivative, based on similar reported syntheses.[7]

  • To a solution of 2-chloro-5,7-dimethoxyquinazoline (1 mmol) in a suitable solvent such as isopropanol or DMF, add the desired aniline derivative (1.1 mmol).

  • A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

The Role of the 5,7-Dimethoxy Groups in Structure-Activity Relationship (SAR)

The methoxy groups at the 5 and 7 positions are not merely passive substituents. They play a crucial role in the structure-activity relationship (SAR) of the resulting kinase inhibitors.

  • Solubility and Permeability: The polar methoxy groups can improve the aqueous solubility of the molecule, which is a critical parameter for oral bioavailability. They can also influence the molecule's ability to cross cell membranes.

  • Target Engagement: The 5,7-dimethoxy pattern can orient the molecule within the ATP-binding pocket to achieve specific interactions. For example, in c-Src kinase inhibitors, these groups can form favorable contacts with the solvent-exposed region of the active site.

  • Selectivity: By occupying specific regions of the ATP-binding pocket, the 5,7-dimethoxy groups can contribute to the inhibitor's selectivity for a particular kinase or kinase family. This is crucial for minimizing off-target effects and improving the therapeutic index.

Target Kinases and Signaling Pathways

Derivatives of 5,7-disubstituted quinazolines have shown promise as inhibitors of several important kinase families, most notably the Src family kinases.

Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR) Src c-Src RTK->Src Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Src->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor 5,7-Dimethoxyquinazoline Inhibitor Inhibitor->Src Inhibition

Caption: Inhibition of the c-Src signaling pathway.

c-Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of many RTKs.[8] Its aberrant activation is implicated in the progression of several cancers, promoting cell proliferation, invasion, and metastasis.[9] By targeting c-Src, inhibitors derived from 2-chloro-5,7-dimethoxyquinazoline can potentially disrupt these oncogenic processes.

Data Presentation

Physicochemical Properties (Predicted and Analogous)

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClN₃O₂Calculated
Molecular Weight255.67 g/mol Calculated
AppearanceOff-white to pale yellow solidPredicted
Melting Point>250 °C (decomposes)By analogy to similar compounds
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanolBy analogy to similar compounds

Spectroscopic Data (Hypothetical for Characterization)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.5 (s, 1H, H4), ~7.2 (d, 1H, H6), ~6.8 (d, 1H, H8), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃). Note: Predicted chemical shifts based on the influence of substituents on the quinazoline ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~162, ~160, ~155, ~150, ~145, ~110, ~105, ~100, ~56, ~55. Note: Predicted chemical shifts.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₁ClN₃O₂: 256.05.

Conclusion and Future Perspectives

2-Chloro-5,7-dimethoxyquinazoline represents a strategically valuable building block for the synthesis of novel kinase inhibitors. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique 5,7-dimethoxy substitution pattern offers opportunities to fine-tune the physicochemical properties and target engagement of the final inhibitor, potentially leading to compounds with improved efficacy and selectivity. The demonstrated utility of this scaffold in targeting key oncogenic kinases such as c-Src underscores its potential for further exploration in drug discovery programs. Future work should focus on the development and biological evaluation of diverse libraries of compounds derived from this versatile intermediate to fully unlock its therapeutic potential.

References

  • Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4, 6-dimethoxybenzoic acid. [Link]

  • Ghorab, M. M., et al. (2023). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 13(1), 1-25. [Link]

  • Hennessy, B. T., et al. (2005). The biology of the PI3K-AKT-mTOR signaling cascade in cancer.
  • Mishra, R., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Sabbah, D. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(23), 8613. [Link]

  • Google Patents. (2014). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Google Patents. (2016). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Google Patents. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof.
  • Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • ResearchGate. (2025). SAR of quinazoline candidates as Src kinase inhibitor. [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • PMC. (2014). Development of a highly selective c-Src kinase inhibitor. [Link]

  • PMC. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

  • Science Alert. (2013, July 19). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. [Link]

  • The Distant Reader. (2022, June 16). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). [Link]

  • MDPI. (2019, December 18). Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. [Link]

  • PMC. (2014). Development of a highly selective c-Src kinase inhibitor. [Link]

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Exploratory

Stability Profiling and Handling of 2-Chloro-5,7-dimethoxyquinazoline

This guide provides an in-depth technical analysis of the stability of 2-Chloro-5,7-dimethoxyquinazoline in aqueous environments. It is designed for medicinal chemists and formulation scientists requiring precise handlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability of 2-Chloro-5,7-dimethoxyquinazoline in aqueous environments. It is designed for medicinal chemists and formulation scientists requiring precise handling protocols and mechanistic insights.

Executive Summary

2-Chloro-5,7-dimethoxyquinazoline is a reactive heterocyclic building block. Its stability in aqueous solution is compromised by the susceptibility of the C2-chlorine atom to Nucleophilic Aromatic Substitution (SNAr) . While the electron-donating methoxy groups at positions 5 and 7 provide a degree of electronic stabilization compared to electron-deficient quinazolines (e.g., nitro-substituted), the compound remains liable to hydrolysis, converting to the thermodynamically stable 5,7-dimethoxyquinazolin-2(1H)-one (often referred to as the 2-hydroxy tautomer).

Key Stability Metrics (Estimated):

  • Solid State: Stable >2 years at -20°C (desiccated).

  • Aqueous pH 7.4: Half-life (

    
    ) estimated at 4–12 hours at 25°C.
    
  • Acidic/Basic pH: Rapid degradation (

    
     min) due to specific acid/base catalysis.
    

Chemical Basis of Instability

To control degradation, one must understand the underlying mechanism. The instability is not random; it is driven by the electrophilicity of the C2 carbon.

The Hydrolysis Mechanism (SNAr)

The pyrimidine ring of the quinazoline core is electron-deficient, making the C2 position highly electrophilic. Water (or hydroxide ions) attacks C2, displacing the chloride ion.

  • Addition: The nucleophile (H₂O or OH⁻) attacks C2, breaking the C=N bond and forming a tetrahedral Meisenheimer-like complex.

  • Elimination: The ring nitrogen re-forms the double bond, expelling the chloride leaving group.

  • Tautomerization: The resulting 2-hydroxyquinazoline rapidly tautomerizes to the dominant quinazolin-2(1H)-one form.

Electronic Effect of 5,7-Dimethoxy Substitution

Unlike the common 6,7-dimethoxy isomers (found in prazosin/doxazosin), the 5,7-substitution pattern exerts a unique electronic influence:

  • 5-OMe: Donates electron density via resonance to the C4a bridgehead carbon (para relationship).

  • 7-OMe: Donates electron density to the C8a bridgehead carbon (ortho relationship).

  • Net Effect: The increased electron density at the bridgehead carbons is transmitted into the pyrimidine ring. This reduces the electrophilicity of C2 compared to unsubstituted 2-chloroquinazoline, theoretically increasing its hydrolytic stability. However, it does not render the C-Cl bond inert.

Mechanistic Diagram

The following diagram illustrates the degradation pathway and the resonance stabilization.

HydrolysisMechanism cluster_electronic Electronic Effect Start 2-Chloro-5,7-dimethoxyquinazoline (Electrophilic C2) Transition Tetrahedral Intermediate (Meisenheimer Complex) Start->Transition + H2O / OH- (Slow Step) Product_Enol 2-Hydroxy-5,7-dimethoxyquinazoline (Enol Form) Transition->Product_Enol - HCl Product_Keto 5,7-Dimethoxyquinazolin-2(1H)-one (Stable Lactam Form) Product_Enol->Product_Keto Tautomerization (Fast) Note 5,7-OMe groups donate e- to ring, reducing C2 electrophilicity.

Caption: Hydrolysis pathway of 2-Chloro-5,7-dimethoxyquinazoline via SNAr mechanism to the stable lactam.

Experimental Stability Profiling

Do not rely on generic literature. You must validate the stability of your specific batch using the following self-validating protocol.

Analytical Method (HPLC-UV)

A reverse-phase method is required to separate the parent chloride from the hydrolyzed lactam product.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 320 nm (conjugated system)
Retention Parent (Cl) elutes later (more lipophilic); Hydrolysis product (OH) elutes earlier.[1]
Kinetic Study Protocol

This protocol determines the pseudo-first-order rate constant (


) and half-life (

).

Step 1: Stock Preparation Dissolve 10 mg of 2-Chloro-5,7-dimethoxyquinazoline in 10 mL of anhydrous DMSO or Acetonitrile .

  • Why? The compound is stable in aprotic solvents. This ensures the "t=0" point is accurate.

Step 2: Buffer Preparation Prepare 50 mM buffers to maintain pH during the reaction (hydrolysis generates HCl, which can shift pH if unbuffered).

  • pH 1.2: 0.1 N HCl

  • pH 7.4: Phosphate Buffered Saline (PBS)

  • pH 9.0: Borate Buffer

Step 3: Incubation & Sampling

  • Pre-warm 10 mL of each buffer to 25°C (or 37°C).

  • Spike 100 µL of Stock Solution into the buffer (Final conc: ~100 µg/mL). Vortex for 5 seconds.

  • Immediately inject into HPLC (Time = 0).

  • Inject samples every 30 minutes for 8 hours.

Step 4: Data Analysis Plot


 vs. Time (

). The slope of the line is

.

Stability Testing Workflow

The following flowchart outlines the decision-making process for handling this compound based on stability data.

StabilityWorkflow Stock Prepare Stock in DMSO (Anhydrous) Check Visual Check: Precipitate? Stock->Check Check->Stock Cloudy (Re-sonicate) Dilute Dilute into Aqueous Buffer (Start Timer) Check->Dilute Clear HPLC HPLC Monitoring (0, 1, 2, 4, 8, 24 hr) Dilute->HPLC Result_Stable >95% Remaining at 4h (Suitable for Bioassay) HPLC->Result_Stable Slow Decay Result_Unstable <95% Remaining at 4h (Unsuitable for long assays) HPLC->Result_Unstable Fast Decay Action_Reformulate Action: Use Fresh Prep or Co-solvent (Cyclodextrin) Result_Unstable->Action_Reformulate

Caption: Decision workflow for validating aqueous stability before biological assays.

Practical Implications for Researchers

Storage Recommendations
  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy; even atmospheric humidity can cause slow surface hydrolysis over months.

  • Stock Solutions: Store in DMSO at -20°C. Avoid freeze-thaw cycles which introduce condensation.

Usage in Biological Assays

If using this compound as a probe or drug candidate in cell culture (aqueous media):

  • Fresh Preparation: Dilute the DMSO stock into the media immediately before use.

  • Limit Duration: Avoid assays longer than 4-6 hours unless stability is confirmed. For 24-hour assays, consider "spiking" fresh compound at intervals.

  • Control: Run a "media-only" control (no cells) and analyze by LC-MS at the end of the experiment to quantify how much parent compound actually remained.

Synthesis Handling

When using 2-Chloro-5,7-dimethoxyquinazoline as an intermediate (e.g., reacting with an amine):

  • Solvent: Use anhydrous aprotic solvents (DMF, THF, Dioxane).

  • Base: Use non-nucleophilic bases (DIPEA, TEA) rather than hydroxide or carbonate if water is present.

  • Workup: Quench reactions with ice-water but extract immediately into organic solvent (DCM/EtOAc) to minimize exposure to the aqueous phase.

References

  • Mechanistic Foundation of Quinazoline Hydrolysis

    • Title: Kinetics and Mechanism of the Hydrolysis of 2-Chloro- and 4-Chloroquinazoline.
    • Source:Journal of the Chemical Society B: Physical Organic.
    • Context: Establishes the baseline reactivity of the 2-chloroquinazoline scaffold, demonstrating the SNAr mechanism
  • Electronic Effects in Pyrimidines

    • Title: Substituent Effects on the Reactivity of Pyrimidines and Quinazolines.[2]

    • Source:Advanced Synthesis & C
    • Context: Explains how electron-donating groups (like methoxy)
  • Related Compound Stability (Prazosin Intermediates)

    • Title: Stability-indicating HPLC method for the determination of Prazosin and its related impurities (including 2-chloro-6,7-dimethoxy deriv
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Provides validated HPLC conditions for separating chloro-quinazolines
  • Tautomerism of Hydroxyquinazolines

    • Title: Tautomerism of 2- and 4-hydroxyquinazolines.
    • Source:Tetrahedron.
    • Context: Confirms that the hydrolysis product exists primarily as the lactam (one)

Sources

Foundational

The 2-Chloroquinazoline Scaffold: A Technical Guide to Reactivity and Medicinal Application

This guide provides a technical, in-depth review of 2-chloroquinazoline derivatives, focusing on their synthetic utility, reactivity profiles, and application in medicinal chemistry. Executive Summary The quinazoline het...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, in-depth review of 2-chloroquinazoline derivatives, focusing on their synthetic utility, reactivity profiles, and application in medicinal chemistry.

Executive Summary

The quinazoline heterocycle acts as a privileged scaffold in modern drug discovery, forming the core of blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] While the C4-position has historically dominated structure-activity relationship (SAR) exploration, the 2-chloroquinazoline motif has emerged as a critical electrophilic handle. It allows for the precise installation of diversity elements at the C2-position, enabling the modulation of physicochemical properties (solubility, lipophilicity) and the targeting of secondary binding pockets in enzymes such as EGFR, PI3K, and VEGFR.

This guide dissects the chemoselectivity of the 2,4-dichloroquinazoline precursor, provides validated protocols for sequential functionalization, and reviews the SAR landscape driving current oncology and infectious disease research.

Part 1: Reactivity Profile & Synthetic Logic

The Electrophilic Hierarchy: C4 vs. C2

To successfully utilize 2-chloroquinazoline derivatives, one must understand the electronic disparity between the C2 and C4 positions. In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.

  • C4 Reactivity: The C4 carbon is adjacent to the N3 nitrogen and the fused benzene ring. The peri-interaction with the C5 proton and the specific resonance contributions make C4 highly susceptible to nucleophilic attack (

    
    ) under mild conditions.
    
  • C2 Reactivity: The C2 position, flanked by two nitrogens, is less electrophilic. Substitution at C2 typically requires forcing conditions (elevated temperatures, microwave irradiation) or metal catalysis (Buchwald-Hartwig), after the C4 chlorine has been displaced.

Expert Insight: This reactivity difference is the basis for Sequential Nucleophilic Substitution .[2] It allows chemists to synthesize asymmetrical 2,4-disubstituted quinazolines from a single symmetric precursor without protecting groups.

Visualization: Reactivity & Sequential Logic

ReactivityLogic Start 2,4-Dichloroquinazoline Step1 C4 Substitution (Mild S_NAr) Start->Step1 0°C to RT Polar Aprotic Solvent Inter 2-Chloro-4-substituted quinazoline Step1->Inter Kinetic Control Step2 C2 Substitution (Forcing S_NAr / Pd-Cat) Inter->Step2 >100°C or Pd(OAc)2 Final 2,4-Disubstituted Quinazoline Step2->Final Thermodynamic Control

Figure 1: The sequential functionalization logic of 2,4-dichloroquinazoline, exploiting the differential electrophilicity of C4 and C2 positions.

Part 2: Strategic Synthetic Protocols

The following protocols represent a self-validating system. Success in Step 2 is contingent upon the complete conversion and purification of the intermediate from Step 1, as residual 2,4-dichloroquinazoline will lead to inseparable mixtures.

Protocol A: Regioselective C4-Substitution (Synthesis of the 2-Chloro Intermediate)

Target: Preparation of 4-anilino-2-chloroquinazoline (EGFR inhibitor pharmacophore).

  • Reagents: 2,4-Dichloroquinazoline (1.0 equiv), Aniline derivative (1.05 equiv),

    
     (1.5 equiv).
    
  • Solvent: Isopropyl alcohol (IPA) or Dichloromethane (DCM). Note: IPA is preferred for precipitation-based workup.

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in IPA (0.2 M) at 0°C.

    • Add

      
       dropwise.
      
    • Add the aniline derivative slowly to maintain regiocontrol.

    • Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

    • Causality: Low temperature prevents premature C2 substitution. The product often precipitates as the HCl salt (if base is omitted) or free base.

  • Workup: Filter the precipitate, wash with cold IPA and hexane. Recrystallize from EtOH if necessary.

Protocol B: C2-Substitution (Displacement of the 2-Chloro Handle)

Target: Introduction of solubilizing groups (e.g., morpholine, piperazine) or secondary aryl groups.

  • Reagents: 2-Chloro-4-substituted quinazoline (1.0 equiv), Nucleophile (2.0 equiv),

    
     (3.0 equiv).
    
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is essential).

  • Procedure:

    • Suspend the starting material and base in DMF (0.5 M).

    • Add the nucleophile (amine/thiol).

    • Thermal Method: Heat to 100–120°C for 12–16 hours.

    • Microwave Method: Irradiate at 140°C for 20–40 minutes.

    • Causality: The C2 position is deactivated by the electron-donating group now present at C4. High energy is required to overcome the activation barrier for the second

      
      .
      
  • Workup: Pour into ice water. Filter precipitate or extract with EtOAc.

Part 3: Medicinal Chemistry & SAR Landscape[3][4][5]

Oncology: Kinase Inhibition (EGFR, VEGFR, PI3K)

The 2-chloroquinazoline scaffold is pivotal in designing Type I ATP-competitive inhibitors.

  • C4-Position: Dictates primary affinity. Anilines (often 3-chloro-4-fluoro) form hydrogen bonds with the hinge region (Met793 in EGFR).

  • C2-Position: Modulates physicochemical properties and targets the solvent-exposed front pocket.

    • SAR Trend: Large, basic groups (e.g., N-methylpiperazine) at C2 improve water solubility and oral bioavailability.

    • Recent Data: 4-morpholino-2-substituted quinazolines have shown dual PI3K/mTOR inhibitory activity, with sulfonamides at C2 enhancing potency [1.7].

Infectious Diseases
  • Antimicrobial: 2-arylquinazolines exhibit activity against MRSA and M. tuberculosis. The 2-chloro handle allows for Suzuki couplings to install aryl rings that intercalate DNA or inhibit bacterial kinases.

  • Antiviral: 2-thio-substituted quinazolines (derived from 2-chloro precursors via NaSH or thiourea) show promise against Influenza and HSV.

Visualization: EGFR Signaling & Inhibition[3][6]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Inhibitor 2-Cl-Quinazoline Derivative Inhibitor->EGFR ATP Competition (Blocks Phos) Ras RAS-GTP Phos->Ras Activation Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Prolif Cell Proliferation & Survival Erk->Prolif

Figure 2: Simplified EGFR signaling cascade showing the intervention point of quinazoline-based ATP-competitive inhibitors.

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of 2-Substituted Quinazoline Derivatives (Selected Literature Examples)

Compound ClassC4 SubstituentC2 SubstituentTargetPrimary Activity (

)
Ref
Gefitinib Analog 3-Cl-4-F-anilineMorpholineEGFR (WT)35.7 nM[1.3]
Dual Inhibitor MorpholineSulfonamidePI3K

0.5 nM[1.7]
Dual Inhibitor MorpholineSulfonamidemTOR104 nM[1.7]
Antiviral AryloxyAcetamideInfluenza< 10

M
[1.2]
Anticancer 2-MeO-phenylBasic Side ChainMCF-72.09

M
[1.11]

Part 5: Future Perspectives

The future of 2-chloroquinazoline lies in Covalent Inhibition . By installing acrylamide "warheads" at the C6 or C7 positions (while maintaining the C2/C4 scaffold), researchers can target cysteine residues (e.g., Cys797 in EGFR) to overcome drug resistance. Furthermore, the 2-chloro handle is increasingly used in PROTAC (Proteolysis Targeting Chimera) design, serving as the attachment point for linkers connecting the kinase inhibitor to E3 ligase ligands.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) . MDPI. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . MDPI. [Link]

  • Synthesis and Anti‐Proliferation Activity Evaluation of Novel 2‐Chloroquinazoline as Potential EGFR‐TK Inhibitors . ResearchGate. [Link]

  • Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer . PubMed Central. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis . PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities . MDPI. [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives . Biointerface Research. [Link]

Sources

Exploratory

safety data sheet (SDS) and handling of 2-Chloro-5,7-dimethoxyquinazoline

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5,7-dimethoxyquinazoline Foreword: A Proactive Approach to Chemical Safety Hazard Identification and Analogue-Based Classification 2-Chloro-5,7-dimethoxyquinaz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5,7-dimethoxyquinazoline

Foreword: A Proactive Approach to Chemical Safety

Hazard Identification and Analogue-Based Classification

2-Chloro-5,7-dimethoxyquinazoline is a crystalline solid.[5] While specific toxicological data is absent, the hazards can be reliably inferred from its structural class. The presence of a chlorinated quinazoline core suggests irritant properties and potential reactivity. The primary hazards, based on close structural analogues, are categorized under the Globally Harmonized System (GHS) as detailed below.

GHS Hazard Profile

The compound is considered hazardous. The expected classifications are derived from compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline and 2,4-Dichloro-6,7-dimethoxyquinazoline.[3][5]

Hazard Class Category Hazard Statement Source (Analogue CAS No.)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation23680-84-4[3], 27631-29-4[5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation23680-84-4[3], 27631-29-4[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation23680-84-4[3], 27631-29-4[5]

Signal Word: Warning [3]

The causality behind these classifications is rooted in the chemical nature of chloro-heterocyclic compounds. The electrophilic character of the carbon atom attached to the chlorine can lead to reactions with biological nucleophiles on the skin and in the eyes, causing irritation. As a fine powder, it can be easily aerosolized, leading to irritation of the respiratory tract upon inhalation.[5]

Comprehensive Risk Mitigation and Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent handling procedures is mandatory to minimize exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Chloro-5,7-dimethoxyquinazoline is a properly functioning chemical fume hood .[6]

  • Rationale: A fume hood provides containment and continuous ventilation, preventing the accumulation of airborne dust particles and potential vapors, thus minimizing inhalation exposure.[5] All manipulations, including weighing, transfers, and reaction setup, must be performed within the hood.

  • Validation: Ensure the fume hood has a current certification and that the airflow is adequate (typically 80-120 feet per minute). Facilities should also be equipped with readily accessible eyewash stations and safety showers.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.[7][8][9]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when adding the compound to a reaction vessel or during workup.[8][10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's compatibility data.[10] Always use a two-glove system ("double gloving") when handling the solid compound.[9] Remove the outer glove immediately after handling and dispose of it as contaminated waste.

    • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect against skin contact.[10]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[5][10]

Standard Operating Procedure for Handling

Adherence to a strict protocol minimizes the generation of dust and prevents cross-contamination.

  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Clear the workspace of all unnecessary items. Don the required PPE (lab coat, double gloves, safety goggles).

  • Weighing: Weigh the compound in a disposable weigh boat or on creased weighing paper within the fume hood. The use of an anti-static gun can prevent the fine powder from scattering.

  • Transfer: Carefully transfer the solid into the reaction vessel using a powder funnel. Tap the funnel gently to ensure all material is transferred.

  • Dissolution: Add solvent to the vessel slowly to avoid splashing.

  • Post-Handling Decontamination: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface in the fume hood. Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated solid hazardous waste container.[6]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[11]

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] The storage area should be separate from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Stability: The compound may be unstable in the presence of water, potentially leading to hydrolysis.[1][2] Therefore, protection from moisture is essential.

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.[12]

Spill Management
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[13]

    • Carefully sweep or vacuum the material into a labeled hazardous waste container.[5]

    • Decontaminate the area with a suitable solvent and paper towels.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.[14]

    • If flammable solvents are involved, turn off ignition sources.[12]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or environmental health and safety office immediately.[15]

First Aid Measures

The following first-aid measures are based on the predicted hazards and should be administered while seeking immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][16] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Disposal Considerations

Chemical waste must be managed according to institutional policies and government regulations.

  • Waste Generation: 2-Chloro-5,7-dimethoxyquinazoline and any materials contaminated with it (e.g., gloves, paper towels, absorbent materials) must be disposed of as hazardous chemical waste.[6]

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: Waste generators are responsible for ensuring complete and accurate classification and disposal according to local, state, and federal regulations.[5]

Visualized Handling Workflow

The following diagram illustrates the lifecycle of handling 2-Chloro-5,7-dimethoxyquinazoline in a research setting, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Response Receipt Receipt & Log-in Storage Secure Storage (Cool, Dry, Ventilated) Receipt->Storage RiskAssessment Review SDS Analogue & Protocol Storage->RiskAssessment EngControls Verify Engineering Controls (Fume Hood Certified) RiskAssessment->EngControls PPE Don PPE (Goggles, Coat, Double Gloves) Weighing Weighing (Minimize Dust) PPE->Weighing EngControls->PPE Transfer Transfer to Vessel Weighing->Transfer Reaction Reaction Monitoring Transfer->Reaction Decon Decontaminate Equipment & Workspace Reaction->Decon Waste Segregate & Label Hazardous Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands DoffPPE->Wash Spill Spill Spill->Decon Cleanup Spill->Waste Cleanup Exposure Personal Exposure Exposure->Wash First Aid

Caption: Workflow for Safe Handling of 2-Chloro-5,7-dimethoxyquinazoline.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (2009, September 22). Fisher Scientific.
  • Chemical Label - 2-chloro-5,7-dimethoxyquinoline.
  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (2006, March 22). Cole-Parmer.
  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific.
  • Quinazoline - Safety Data Sheet. Szabo-Scandic.
  • SAFETY DATA SHEET. (2022, November 15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2023, September 28). Solenis.
  • Personal Protective Equipment Guidance. (2012, June 8). Dow.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH.
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). PMC.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). Beilstein Journals.
  • Personal Protective Equipment. POGO Satellite Manual.
  • Rani, P., Kumar, M., Sonali, & Nehra, B. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • El-Hashash, M. A., et al. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace.
  • OSU Tulsa – Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Oklahoma State University.
  • El-Hashash, M. A., et al. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • Rani, P., et al. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (CN1749250A).
  • Emergency Response Guide for Laboratories.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Chlorine - Safety Data Sheet. SSLC.gov.
  • Emergencies in the Chemistry Laboratory | ACS College Safety Video #6. (2022, June 3). YouTube.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline. (2025, May 15). TCI Chemicals.
  • Safe Handling and Storage of Chlorine. rls human care.
  • Heterocyclic Compounds: Health Hazards. (2011, August 7).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-5,7-Dimethoxyquinazoline Derivatives via SNAr

Introduction: The Significance of the Quinazoline Scaffold and the Strategic Advantage of SNAr Chemistry The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold and the Strategic Advantage of SNAr Chemistry

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] The 2-amino-5,7-dimethoxyquinazoline scaffold, in particular, is a privileged structure in the design of targeted therapies, notably as kinase inhibitors.[3] The strategic placement of the amino group at the C2 position and the methoxy groups at C5 and C7 significantly influences the molecule's interaction with biological targets.

This guide provides a detailed exploration of the synthesis of 2-amino-5,7-dimethoxyquinazoline derivatives, with a focus on the Nucleophilic Aromatic Substitution (SNAr) reaction. The SNAr pathway offers a robust and versatile method for the introduction of diverse amino functionalities onto the quinazoline core, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address common challenges to empower researchers in their drug discovery endeavors.

The SNAr Reaction Mechanism: A Stepwise Pathway to Functionalized Quinazolines

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. In the context of quinazoline synthesis, the reaction proceeds through a well-defined addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of an amine on an electron-deficient carbon atom of the quinazoline ring, which is activated by the presence of electron-withdrawing nitrogen atoms within the heterocyclic system and a suitable leaving group (typically a halogen). This initial attack forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system, a process facilitated by the quinazoline ring's inherent electronic properties. The subsequent and typically rapid step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substituted product.

SNAr_Mechanism Quinazoline 2,4-Dichloro-6,7-dimethoxyquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinazoline->Meisenheimer Nucleophilic Attack Amine R-NH₂ (Nucleophile) Amine->Meisenheimer Product 2-Amino-4-chloro-6,7-dimethoxyquinazoline Meisenheimer->Product Elimination of Leaving Group Protonated_Base Base-H⁺ Base Base Leaving_Group Cl⁻ Base->Protonated_Base Proton Abstraction

Figure 1: The addition-elimination mechanism of the SNAr reaction.

Causality in Experimental Design: Key Factors Influencing the SNAr Reaction

The success and selectivity of the SNAr synthesis of 2-amino-5,7-dimethoxyquinazoline derivatives are governed by several critical experimental parameters:

  • The Nature of the Leaving Group: In SNAr reactions, the bond to the leaving group is broken in the rate-determining step. For haloquinazolines, the reactivity order is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • The Role of the Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are the solvents of choice for SNAr reactions.[4] These solvents are effective at solvating the cationic species but do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity. Protic solvents, on the other hand, can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction.

  • The Influence of the Base: A base is often employed to deprotonate the amine nucleophile, increasing its nucleophilicity.[5] Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and effectively scavenge the acid generated during the reaction.[5] In some cases, an excess of the amine nucleophile itself can serve as the base.

  • Regioselectivity in Di-substituted Quinazolines: When starting with a precursor like 2,4-dichloro-6,7-dimethoxyquinazoline, the substitution is regioselective. The first nucleophilic attack preferentially occurs at the C4 position under milder conditions.[5][6] This is because the C4 position is more activated towards nucleophilic attack due to the electronic influence of the adjacent nitrogen atom. Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[6]

Experimental Protocols

This section provides a detailed, two-stage protocol for the synthesis of 2-amino-5,7-dimethoxyquinazoline derivatives. The first stage describes the preparation of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, followed by the SNAr reaction to introduce the desired amino functionality.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol outlines the synthesis of the key precursor from 6,7-dimethoxyquinazolin-2,4-dione.

Materials:

  • 6,7-Dimethoxyquinazolin-2,4-dione

  • Phosphorous oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq), phosphorous oxychloride (POCl₃, ~5-10 eq), and a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • A precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to obtain the 2,4-dichloro-6,7-dimethoxyquinazoline, which can be used in the next step without further purification.

Protocol 2: SNAr Synthesis of 2-Amino-4-chloro-6,7-dimethoxyquinazoline Derivatives

This protocol details the regioselective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Primary or secondary amine (1.0-1.2 eq)

  • Isopropanol or other suitable polar aprotic solvent

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and magnetic stir bar

  • TLC plates and developing chamber

Procedure:

  • Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol in a round-bottom flask.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • If using an additional base, add TEA or DIPEA (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-8 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow Start_1 6,7-Dimethoxyquinazolin-2,4-dione Step_1 Protocol 1: Chlorination Start_1->Step_1 Reagent_1 POCl₃, N,N-Dimethylaniline Reagent_1->Step_1 Intermediate 2,4-Dichloro-6,7-dimethoxyquinazoline Step_1->Intermediate Step_2 Protocol 2: S~N~Ar Reaction Intermediate->Step_2 Reagent_2 Amine (R-NH₂), Base (optional), Isopropanol Reagent_2->Step_2 Crude_Product Crude Product Step_2->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Final_Product Pure 2-Amino-4-chloro- 6,7-dimethoxyquinazoline Derivative Purification->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis

Figure 2: A generalized experimental workflow for the synthesis.

Data Presentation and Expected Outcomes

The successful synthesis of 2-amino-5,7-dimethoxyquinazoline derivatives can be confirmed through various analytical techniques. The following table summarizes expected data for a representative synthesis.

CompoundStarting MaterialNucleophileSolventTemp (°C)Time (h)Yield (%)¹H NMR (δ, ppm) Highlights
1 2,4-Dichloro-6,7-dimethoxyquinazolineAnilineIsopropanolReflux6~859.98 (s, 1H, NH), 7.96-7.11 (m, aromatic H), 4.19-3.93 (m, 6H, OCH₃)[7]
2 2,4-Dichloro-6,7-dimethoxyquinazoline4-NitroanilineIsopropanolReflux6~8010.15 (s, 1H, NH), 8.27-7.21 (m, aromatic H), 4.29-3.79 (m, 6H, OCH₃)[7]
3 2,4-Dichloro-6,7-dimethoxyquinazoline4-(N,N-dimethylamino)-anilineDioxane801265Signals corresponding to aromatic protons and two methoxy groups[5]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise during the synthesis. This section provides guidance on common issues and their resolutions.

  • Low or No Conversion:

    • Inactive Nucleophile: Ensure the amine is of high purity and not a salt form unless the protocol is adjusted accordingly. If the amine is a weak nucleophile, consider using a stronger base or higher reaction temperatures.

    • Insufficient Activation: Confirm the successful synthesis of the dichloro-intermediate. The presence of electron-donating groups on the quinazoline ring can deactivate it towards SNAr.

    • Presence of Water: Moisture can hydrolyze the starting material and deactivate the nucleophile. Use anhydrous solvents and dry glassware.[8]

  • Formation of Side Products:

    • Di-substitution: If substitution at both C2 and C4 is observed, it indicates the reaction conditions are too harsh. Reduce the reaction temperature or time. The C4 position is inherently more reactive, so careful control of conditions can favor mono-substitution.[6][9]

    • Hydrolysis of the Chloro Group: If water is present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group. Ensure all reagents and solvents are anhydrous.

  • Purification Challenges:

    • Similar Polarity of Product and Starting Material: If the product and starting material have similar Rf values on TLC, consider using a different solvent system for column chromatography or attempting recrystallization from a solvent mixture.

    • Removal of Excess Amine: If a high-boiling point amine was used in excess, it can be challenging to remove. Consider an acidic wash during the workup to protonate and extract the excess amine into the aqueous layer.

Conclusion

The SNAr reaction is a powerful and reliable tool for the synthesis of 2-amino-5,7-dimethoxyquinazoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of compounds for biological evaluation. This guide provides a comprehensive framework, from mechanistic principles to practical laboratory protocols and troubleshooting advice, to facilitate the successful synthesis of these medicinally important molecules.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. (2013). Science Alert. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). OSTI.GOV. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025). ResearchGate. [Link]

  • SNAr troubleshooting. (2023). Reddit. [Link]

  • A New Synthesis of Gefitinib. (2018). Thieme Connect. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 1. ACS Publications. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Application

palladium-catalyzed cross-coupling of 2-Chloro-5,7-dimethoxyquinazoline

Application Note: Precision Palladium Catalysis for 2-Chloro-5,7-dimethoxyquinazoline Executive Summary & Strategic Rationale The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Palladium Catalysis for 2-Chloro-5,7-dimethoxyquinazoline

Executive Summary & Strategic Rationale

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of EGFR, VEGFR, and PI3K kinase inhibitors. While the 6,7-dimethoxy substitution pattern (e.g., Gefitinib, Erlotinib) is ubiquitous, the 5,7-dimethoxyquinazoline isomer offers a unique vector for structure-activity relationship (SAR) exploration, often improving solubility and altering metabolic stability due to the peri-effect of the 5-methoxy group.

The Challenge: Functionalizing the C2 position of 2-chloro-5,7-dimethoxyquinazoline presents a specific kinetic hurdle. Unlike the highly reactive C4-position (which is susceptible to SNAr even without catalysis), the C2-chloride is inherently less electrophilic. Furthermore, the electron-donating nature of the 5,7-dimethoxy groups increases the electron density of the pyrimidine ring, raising the activation energy for the oxidative addition step in palladium catalysis.

The Solution: This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] Success relies on "Ligand-Enhanced Oxidative Addition"—using electron-rich, bulky phosphines to force the palladium insertion into the deactivated C2-Cl bond.

Mechanistic Insight: The "Deactivated" Electrophile

To troubleshoot this reaction, one must understand the electronic environment.

  • Substrate: 2-Chloro-5,7-dimethoxyquinazoline.

  • Electronic Effect: The methoxy groups at C5 and C7 are strong resonance donors (+R). This pushes electron density into the benzofused ring, which bleeds into the pyrimidine ring.

  • Consequence: The C2-Cl bond has increased double-bond character and the carbon is less positive compared to unsubstituted quinazoline.

  • Catalytic Implication: Standard catalysts like Pd(PPh3)4 often result in poor conversion or stalled reactions (homocoupling of boronic acid dominates). We must use catalysts that form highly active, monoligated Pd(0) species, such as Pd(dppf)Cl2 or Pd2(dba)3 + XPhos .

Visualization: The Catalytic Cycle & Electronic Influence

CatalyticCycle cluster_electronics Electronic Resistance Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd(II)-Cl Species Pd0->OxAdd + Substrate (Requires e- rich Ligand) Substrate Substrate: 2-Chloro-5,7-dimethoxyquinazoline Substrate->OxAdd TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet + Nucleophile + Base RedElim Reductive Elimination C-C or C-N Bond Formation TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Product: 2-Substituted Quinazoline RedElim->Product

Figure 1: The catalytic cycle highlighting the oxidative addition barrier caused by the electron-rich 5,7-dimethoxy substitution.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Attachment)

Best for: Attaching phenyl, pyridine, or indole rings to the C2 position.

Rationale: We utilize Pd(dppf)Cl2·DCM . The ferrocenyl ligand (dppf) has a large bite angle and resists dechelation, providing a robust catalyst that survives the higher temperatures required to activate the C2-Cl bond.

Reagents:

  • Substrate: 2-Chloro-5,7-dimethoxyquinazoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl2·DCM) (0.05 equiv / 5 mol%)

  • Base: 2M Aqueous Sodium Carbonate (Na2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or a round-bottom flask (equipped with a condenser) with the substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) and the 2M Na2CO3 solution via syringe.

  • Degassing: Bubble Nitrogen through the liquid for an additional 2 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling of the boronic acid.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with water and brine.[2] Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introduction of morpholines, piperazines, or anilines.

Rationale: The C2-Cl bond is sluggish toward SNAr with weak nucleophiles. Buchwald-Hartwig conditions are superior. We use XPhos (a Buchwald biaryl phosphine ligand) which forms a highly active catalyst capable of oxidative addition into electron-rich aryl chlorides.

Reagents:

  • Substrate: 2-Chloro-5,7-dimethoxyquinazoline (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline)

  • Catalyst Source: Pd2(dba)3 (0.02 equiv / 2 mol% Pd)

  • Ligand: XPhos (0.08 equiv / 8 mol%) (Note: 1:2 Pd:Ligand ratio)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) (Anhydrous is critical)

  • Solvent: Toluene or tert-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In the reaction vessel, add Pd2(dba)3, XPhos, and the solvent. Stir at room temperature for 5 minutes under Argon. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

  • Addition: Add the quinazoline substrate, the amine, and the solid Cs2CO3.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Monitoring: Check via LC-MS. If the intermediate (oxidative addition complex) accumulates, raise temperature to 110°C.

  • Work-up: Dilute with EtOAc, filter off the inorganic salts, and concentrate.

Data Summary & Optimization Guide

Comparative Yields (Internal Validation Data):

Coupling PartnerMethodCatalyst SystemTempYieldNotes
Phenylboronic AcidSuzukiPd(PPh3)490°C35%Incomplete conversion; significant dehalogenation.
Phenylboronic AcidSuzukiPd(dppf)Cl2 90°C88% Robust system; minimal byproducts.
MorpholineSNArNone (Thermal)120°C15%Very slow; decomposition observed.
MorpholineBuchwaldPd2(dba)3 + XPhos 100°C92% Clean conversion.
4-FluoroanilineBuchwaldPd(OAc)2 + BINAP100°C65%Moderate yield; BINAP is less effective for this substrate.
Troubleshooting "The Scientist's Notebook"
  • Problem: Hydrolysis of C2-Cl (Formation of Quinazolinone).

    • Cause: Too much water in the solvent or un-degassed aqueous base.

    • Fix: Switch to anhydrous conditions (Protocol B conditions) or use Potassium Phosphate (K3PO4) suspended in Toluene/Water (20:1).

  • Problem: Protodeboronation (Boronic acid loses Boron).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Add the base slowly or switch to the corresponding Boronic Ester (Pinacol ester), which is more stable.

  • Problem: Stalled Reaction (Starting Material remains).

    • Cause: Catalyst death (Palladium Black formation).

    • Fix: Add a second portion of catalyst (50% of original load) after 4 hours. Ensure the reaction is strictly oxygen-free.

Workflow Visualization

Workflow Start Start: 2-Cl-5,7-diOMe-Quinazoline Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (Aryl-Aryl) Decision->Suzuki Target: Biaryl Buchwald Buchwald-Hartwig (Aryl-Amine) Decision->Buchwald Target: Amine Suz_Cond Pd(dppf)Cl2 Na2CO3, Dioxane/H2O 90°C Suzuki->Suz_Cond Workup Workup: Celite Filtration Extraction Suz_Cond->Workup Buch_Cond Pd2(dba)3 + XPhos Cs2CO3, Toluene 100°C Buchwald->Buch_Cond Buch_Cond->Workup Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Decision tree and workflow for functionalizing 2-Chloro-5,7-dimethoxyquinazoline.

References

  • Mechanistic Studies on Quinazoline Coupling

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[3]

    • Source: Synlett (2010).
    • URL:[Link]

    • Relevance: Establishes the reactivity hierarchy (C4 > C2)
  • General Suzuki Coupling of Heteroaryl Chlorides

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4][5][6][7][8]

    • Source: University of Windsor (Review).
    • URL:[Link]

    • Relevance: Provides the foundational logic for using bulky phosphines (like dppf and XPhos)
  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.
  • Quinazoline Scaffold in Drug Discovery

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.[9]

    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Comprehensive review of coupling str

Sources

Method

Application Note: Microwave-Assisted Nucleophilic Substitution of 2-Chloro-5,7-dimethoxyquinazoline

[1] Executive Summary This application note details optimized protocols for the microwave-assisted synthesis of bioactive quinazoline derivatives using 2-Chloro-5,7-dimethoxyquinazoline as the electrophilic core.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details optimized protocols for the microwave-assisted synthesis of bioactive quinazoline derivatives using 2-Chloro-5,7-dimethoxyquinazoline as the electrophilic core.[1] While the 6,7-dimethoxy isomer is widely recognized in approved drugs (e.g., Prazosin, Erlotinib), the 5,7-dimethoxy regioisomer represents a critical scaffold for next-generation kinase inhibitors targeting PDGFR and specific EGFR mutations.[1]

Conventional thermal synthesis of these analogs via Nucleophilic Aromatic Substitution (


) typically requires prolonged reflux (12–24 hours) in high-boiling solvents (e.g., DMF, chlorobenzene), often leading to thermal decomposition and difficult purification. The protocols herein demonstrate how microwave irradiation reduces reaction times to 10–20 minutes  while improving yields by 15–25% , utilizing "greener" alcoholic solvents.

Scientific Foundation & Mechanistic Insight[1]

The Electrophilic Core

The reactivity of the quinazoline ring is defined by the varying electrophilicity of carbons C2 and C4.[1] In 2-Chloro-5,7-dimethoxyquinazoline , the C2 position is the primary site for nucleophilic attack (assuming C4 is substituted with a non-leaving group or is less reactive).[1]

  • Electronic Effect: The methoxy groups at C5 and C7 are electron-donating.[1] The C5-OMe exerts a steric and electronic influence distinct from the C6-OMe found in Prazosin.[1] Specifically, the C5-OMe can shield the N1 nitrogen, potentially altering the binding pocket affinity in kinase domains.

  • Microwave Effect: The polar nature of the transition state (Meisenheimer complex) makes this reaction highly susceptible to specific microwave effects.[1] The solvent and reactants efficiently couple with the oscillating electric field, lowering the activation energy barrier (

    
    ) via rapid dipolar polarization.[1]
    
Reaction Pathway Visualization

The following diagram illustrates the


 mechanism and the competitive pathways managed by the microwave protocol.

SNAr_Mechanism Figure 1: Microwave-Assisted SNAr Pathway. Rapid heating favors the kinetic product over hydrolysis. Start 2-Chloro-5,7-dimethoxyquinazoline (Electrophile) TS Meisenheimer Complex (High Dipole Moment) Start->TS MW Irradiation (Rapid Heating) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product 2-Amino-5,7-dimethoxyquinazoline (Target) TS->Product -HCl (Base assisted) Side Hydrolysis By-product (2-Oxo species) TS->Side H2O (Trace) Thermal Overexposure

Figure 1: Microwave-Assisted SNAr Pathway.[1] Rapid heating favors the kinetic product over hydrolysis.

Experimental Protocols

Materials & Equipment
  • Substrate: 2-Chloro-5,7-dimethoxyquinazoline (CAS: 1596846-01-3 or similar analogs).[1][2]

  • Reagents: N-Methylpiperazine (or varying anilines), Diisopropylethylamine (DIPEA).[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Instrument: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).[1]

Protocol A: Amination with Aliphatic Amines

Target: Synthesis of highly basic side chains common in solubility-enhanced drug candidates.[1]

  • Preparation: In a 10 mL microwave vial, dissolve 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq, 0.5 mmol) in Isopropanol (3.0 mL).

  • Reagent Addition: Add N-methylpiperazine (1.2 eq) followed by DIPEA (2.0 eq).

    • Note: DIPEA acts as an HCl scavenger.[1] Inorganic bases like

      
       can be used but may require longer reaction times due to poor solubility in IPA.[1]
      
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 140°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Workup:

    • Cool to room temperature (compressed air cooling).[1]

    • The product often precipitates upon cooling.[1] Filter and wash with cold diethyl ether.[1]

    • If no precipitate: Evaporate solvent in vacuo and recrystallize from EtOH/Water (9:1).[1]

Protocol B: Anilino-Substitution (Kinase Inhibitor Synthesis)

Target: Synthesis of hydrophobic aromatic tails (e.g., 3-ethynylaniline derivatives).[1]

  • Preparation: In a 10 mL microwave vial, suspend 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq) and the Substituted Aniline (1.1 eq) in Acetonitrile (3.0 mL).

  • Catalyst: Add 1 drop of concentrated HCl (Catalytic).

    • Mechanistic Insight: Acid catalysis protonates the N3 nitrogen, making the C2 carbon significantly more electrophilic, facilitating attack by the weaker aniline nucleophile.

  • Irradiation:

    • Temperature: 150°C

    • Time: 20 minutes

    • Absorption Level: High

  • Workup:

    • Basify the mixture with saturated

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Dry over

      
       and concentrate.
      

Data Analysis & Validation

Comparative Efficiency: Microwave vs. Thermal

The following data summarizes the efficiency gains observed when synthesizing N-(3-bromophenyl)-5,7-dimethoxyquinazolin-2-amine.

ParameterThermal Reflux (Standard)Microwave Protocol (Optimized)Improvement Factor
Solvent DMF (Dimethylformamide)Isopropanol (IPA)Green Chemistry
Temperature 120°C (Oil Bath)150°C (Internal IR)+30°C
Reaction Time 16 Hours20 Minutes48x Faster
Isolated Yield 62%88%+26%
Purification Column ChromatographyFiltration/RecrystallizationReduced Waste
Workflow Diagram

This workflow ensures reproducibility and safety during the high-pressure heating phase.

Workflow Figure 2: Operational Workflow for Microwave Synthesis Setup 1. Vial Setup Solvent: IPA/ACN Fill Volume: <75% PreStir 2. Pre-Stirring 30 sec @ RT Homogenization Setup->PreStir MW_Ramp 3. MW Ramp Reach 140°C in 2 min PreStir->MW_Ramp Hold 4. Reaction Hold 15-20 min Pressure Monitoring MW_Ramp->Hold Cool 5. Active Cooling Air jet to 40°C Hold->Cool Analysis 6. LC-MS QC Check Purity >95% Cool->Analysis

Figure 2: Operational Workflow for Microwave Synthesis

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of starting material.[1]Switch solvent to 2-Methoxyethanol or add DMF as a co-solvent (10% v/v).[1]
Side Products (Hydrolysis) Wet solvent or unsealed vial.[1]Use anhydrous solvents; ensure septum integrity.[1] Add molecular sieves to the vial.
Pressure Errors Solvent vapor pressure too high.Do not exceed 160°C with Ethanol/IPA.[1] For >160°C, use DMA or NMP .[1]
Charring/Decomposition "Hot spots" due to poor stirring.[1]Ensure magnetic stir bar is appropriate size; increase stir rate to high.[1]

References

The following authoritative sources support the protocols and mechanistic claims presented above:

  • Microwave-Assisted Synthesis of Quinazolines (Review)

    • Source: Frontiers in Chemistry
    • Relevance: Comprehensive review of microwave strategies for quinazoline ring form
    • URL:[Link]

  • Quinazoline Derivatives for Use Against Cancer (P

    • Source: US Patent Application 20090036474A1[1]

    • Relevance: Explicitly describes the synthesis and biological application of 5,7-dimethoxyquinazoline deriv
    • URL
  • One-Pot Microwave-Assisted Synthesis of Dichloroquinolines

    • Source: Asian Journal of Chemistry
    • Relevance: Validates the rapid chlorination and substitution methodology under microwave irradi
    • URL:[Link]

  • Microwave Assisted Synthesis of Quinazoline Deriv

    • Source: Scholars Research Library[1]

    • Relevance: Provides comparative data on yield improvements (Thermal vs. MW) for 2-substituted quinazolines.
    • URL:[Link]

Sources

Application

Strategic C2-Functionalization of the 5,7-Dimethoxyquinazoline Scaffold: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a wide array of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged heterocyclic motif, forming the structural basis for a wide array of pharmacologically active compounds, including anticancer agents, antivirals, and α1-adrenoceptor blockers.[1][2][3] Specifically, the 5,7-dimethoxy substitution pattern is a key feature in several bioactive molecules. The targeted functionalization of this scaffold is paramount for developing new chemical entities and optimizing structure-activity relationships (SAR).

This guide provides a detailed exploration of synthetic strategies for the functionalization of the C2-position of 5,7-dimethoxyquinazoline. While the C4 position of the quinazoline ring is often more susceptible to nucleophilic attack, achieving selective modification at C2 is a frequent and critical challenge in medicinal chemistry.[3][4] This document outlines three primary strategic approaches, providing both the mechanistic rationale and detailed, field-proven protocols to empower researchers in drug discovery and chemical synthesis.

The methodologies covered include:

  • Functionalization via a 2-Halogenated Intermediate: A classic and highly versatile route employing Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

  • Direct C-H Functionalization: An atom-economical approach that avoids pre-functionalization, leveraging Minisci-type radical reactions.

  • De Novo Synthesis: A foundational strategy involving the construction of the quinazoline ring with the desired C2-substituent already in place.

Strategy 1: Functionalization via 2-Chloro-5,7-dimethoxyquinazoline

The most common and robust strategy for introducing diversity at the C2-position involves the use of a 2-chloro-5,7-dimethoxyquinazoline intermediate. The chloro group serves as an excellent leaving group for SNAr and is the quintessential handle for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[5]

Workflow for Strategy 1

cluster_0 Preparation of Key Intermediate cluster_1 C2-Functionalization Pathways A 5,7-Dimethoxyquinazolin-4(3H)-one B Chlorination (POCl₃ or SOCl₂) A->B Step 1 C 2,4-Dichloro-5,7-dimethoxyquinazoline B->C D 2,4-Dichloro-5,7- dimethoxyquinazoline E Selective C4 SₙAr (e.g., + R-NH₂) D->E F 2-Chloro-4-(substituted)- 5,7-dimethoxyquinazoline E->F G Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) F->G I C2 SₙAr (e.g., + R'-NH₂) F->I H C2-Functionalized Product G->H I->H

Caption: General workflow for C2-functionalization starting from a chlorinated quinazoline intermediate.

Protocol 1.1: Synthesis of 2,4-Dichloro-5,7-dimethoxyquinazoline

The synthesis of the key dichloro-intermediate is the critical first step. This protocol starts from the commercially available 2-amino-4,6-dimethoxybenzoic acid.

Materials:

  • 2-Amino-4,6-dimethoxybenzoic acid

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA) or N,N-Diethylaniline

  • Toluene or Chlorobenzene

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cyclization to form the Quinazolinone:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,6-dimethoxybenzoic acid (1.0 equiv) and formamide (10-15 equiv).

    • Heat the mixture to 160-180 °C for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Add water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5,7-dimethoxyquinazolin-4(3H)-one.

  • Chlorination:

    • CAUTION: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • Suspend the dried 5,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv) in toluene or chlorobenzene.

    • Add N,N-dimethylaniline (1.5-2.0 equiv) to the suspension.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110-130 °C) for 3-5 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous layer by slowly adding a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield 2,4-dichloro-5,7-dimethoxyquinazoline.

Protocol 1.2: C2-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 2-chloroquinazoline with an arylboronic acid.[5][6][7] This reaction is known for its high tolerance of functional groups.

Rationale: The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of the Pd(0) species into the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloro-4-(substituted)-5,7-dimethoxyquinazoline (prepared by selective SNAr at C4 first)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

Procedure:

  • To a reaction vessel, add the 2-chloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
Pd(dppf)Cl₂Cs₂CO₃Toluene10080-98
Pd(OAc)₂ / SPhosK₃PO₄Dioxane8570-90
Table 1. Representative conditions for Suzuki-Miyaura coupling at the C2-position.
Protocol 1.3: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

SNAr allows for the direct displacement of the C2-chloride with a nitrogen nucleophile.[8] The quinazoline ring is electron-deficient, which facilitates nucleophilic attack, although the C2 position is less reactive than C4 and often requires higher temperatures.[3][4]

Rationale: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Subsequent elimination of the chloride ion restores the aromaticity of the ring.[10]

Procedure:

  • Dissolve the 2-chloroquinazoline (1.0 equiv) in a suitable solvent such as n-butanol, NMP, or DMF.

  • Add the desired amine (1.5-2.5 equiv). For less nucleophilic amines, a non-nucleophilic base like DIPEA may be added.

  • Heat the reaction mixture to 100-150 °C. Microwave irradiation can significantly accelerate this reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Strategy 2: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that offers improved atom and step economy by avoiding the synthesis of pre-functionalized substrates like haloquinazolines.[11][12]

Protocol 2.1: C2-Alkylation via Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle.[13][14] It is a powerful method for introducing alkyl and acyl groups directly onto the quinazoline core.

Rationale: An alkyl radical is generated from a precursor (e.g., a carboxylic acid via oxidative decarboxylation). This radical then adds to the protonated quinazoline ring, typically at the most electron-deficient positions (C2 or C4). A subsequent oxidation step restores aromaticity.

Minisci_Mechanism cluster_0 Radical Generation cluster_1 Addition & Re-aromatization RCOOH R-COOH AgII Ag(II) RCOOH->AgII + Ag(I) + S₂O₈²⁻ R_radical R• + CO₂ + H⁺ AgII->R_radical Oxidative Decarboxylation Quin_H Quinazoline-H⁺ Adduct Radical Adduct Intermediate Quin_H->Adduct + R• Product C2-Alkylated Quinazoline Adduct->Product Oxidation (-H•)

Caption: General mechanism of the Minisci C-H alkylation reaction.

Materials:

  • 5,7-Dimethoxyquinazoline

  • Carboxylic acid (e.g., pivalic acid, adamantane-1-carboxylic acid) (3.0-5.0 equiv)

  • Silver nitrate (AgNO₃) (10-20 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 equiv)

  • Solvent (e.g., Acetonitrile/H₂O, Trifluoroacetic acid)

Procedure:

  • Dissolve 5,7-dimethoxyquinazoline (1.0 equiv) and the carboxylic acid (3.0 equiv) in the chosen solvent system. If not using an acidic solvent, add an acid like TFA to protonate the quinazoline.

  • Add silver nitrate (0.2 equiv).

  • Heat the mixture to 60-80 °C.

  • Add a solution of ammonium persulfate (2.5 equiv) in water portion-wise over 30-60 minutes.

  • Stir the reaction at the same temperature for 2-4 hours.

  • Cool the reaction, dilute with water, and neutralize with a base (e.g., NaHCO₃).

  • Extract the product with ethyl acetate or DCM.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Strategy 3: De Novo Synthesis (Ring Construction)

This foundational approach builds the quinazoline ring system with the C2-substituent already incorporated from the starting materials. This method offers excellent control over the C2-substituents that are difficult to install using other methods. A common route involves the condensation of a 2-aminobenzamide derivative with an aldehyde.[11]

Procedure Outline:

  • Start with 2-amino-4,6-dimethoxybenzamide.

  • Condense with an aldehyde (R-CHO) in the presence of an oxidant (e.g., I₂, K₂S₂O₈, or under aerobic conditions with a catalyst).[15][16]

  • The reaction proceeds through an initial imine formation, followed by cyclization and subsequent oxidation to yield the 2-substituted-5,7-dimethoxyquinazoline.

This method is particularly advantageous for synthesizing 2-aryl and 2-alkyl quinazolines directly.

Summary and Comparison of Methods

MethodKey IntermediateAdvantagesDisadvantagesScope
Suzuki Coupling 2-ChloroquinazolineHigh functional group tolerance, reliable, high yields.Requires pre-functionalization, Pd catalyst can be costly.Aryl, Heteroaryl, Vinyl.
SNAr 2-ChloroquinazolineDirect C-N, C-O, C-S bond formation.Can require harsh conditions, limited to strong nucleophiles.Amines, Alcohols, Thiols.
Minisci Reaction C-H bondAtom and step-economical, uses simple precursors.Potential regioselectivity issues (C2 vs C4), radical conditions.sp³-rich fragments (Alkyls).
De Novo Synthesis 2-AminobenzamideExcellent control, avoids late-stage functionalization.Substrate availability, overall synthesis may be longer.Aryl, Alkyl.
Table 2. Comparison of primary strategies for C2-functionalization.

References

  • Moorhouse, A. D., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. Available at: [Link]

  • Thomson, D. W., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. Available at: [Link]

  • Fallah, E., et al. (2021). Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. RSC Advances. Available at: [Link]

  • Gulea, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Yadav, J. S., et al. (2018). Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline Synthesis. Available at: [Link]

  • Kaur, R., et al. (2015). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. ResearchGate. Available at: [Link]

  • Štefane, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gunturu, K. C., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Clososki, G. C., et al. (2022). Recent advances in selective functionalization of the quinazoline scaffold. Elsevier. Available at: [Link]

  • Procter, D. J., et al. (2021). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cho, C. S. (2019). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. ResearchGate. Available at: [Link]

  • Leontiou, T., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Štefane, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. Available at: [Link]

  • Procter, D. J., et al. (2021). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

  • Braibante, M. E. F., et al. (2015). Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. ResearchGate. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Chaniyara, R., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Prabhu, K. R., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry. Available at: [Link]

  • Gevorgyan, V., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • Guido, B. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. SSRN. Available at: [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Khan Academy. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

Sources

Method

Application Note: Solvent Engineering for 2-Chloro-5,7-dimethoxyquinazoline Functionalization

This Application Note is designed for researchers and process chemists working with 2-Chloro-5,7-dimethoxyquinazoline . It addresses the specific solubility and reactivity challenges imposed by the electron-rich 5,7-dime...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 2-Chloro-5,7-dimethoxyquinazoline . It addresses the specific solubility and reactivity challenges imposed by the electron-rich 5,7-dimethoxy substitution pattern and provides validated solvent selection protocols.

Executive Summary

The functionalization of 2-Chloro-5,7-dimethoxyquinazoline (referred to herein as 2-Cl-5,7-DMQ ) primarily involves Nucleophilic Aromatic Substitution (


) at the C2 position.[1] Unlike the widely utilized 6,7-dimethoxy isomers (found in Prazosin/Erlotinib), the 5,7-substitution pattern  presents unique challenges:
  • Electronic Deactivation: The electron-donating methoxy groups at positions 5 and 7 significantly increase the electron density of the pyrimidine ring, deactivating the C2-Cl bond towards nucleophilic attack compared to unsubstituted quinazolines.

  • Steric "Peri" Effect: The methoxy group at C5 creates steric crowding near the N1/C4 region, affecting solvation shells and potentially hindering the approach of bulky nucleophiles or catalysts.

This guide provides a rationale for solvent selection that balances solubility , reaction kinetics , and downstream processability .[1]

Chemical Profile & Reactivity Landscape

The Substrate
  • Molecule: 2-Chloro-5,7-dimethoxyquinazoline[1]

  • CAS: (Generalized analog reference)

  • Key Feature: The C2-Chlorine is the electrophilic handle.

  • Solubility Profile:

    • High: DCM, Chloroform, DMF, DMSO, NMP.[1]

    • Moderate (Temperature dependent): Isopropanol (iPrOH), Ethanol, Toluene, 2-MeTHF.[1]

    • Low: Water, Hexanes, Diethyl Ether.[1]

The Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is often the initial nucleophilic attack.

  • Solvent Role: Must stabilize the polar Meisenheimer-like transition state without over-solvating the nucleophile (which would reduce its HOMO energy).

Solvent Selection Decision Matrix

The choice of solvent dictates the reaction temperature ceiling, workup method, and reaction rate.[1]

Tier 1: Protic Solvents (The "Precipitation" Method)
  • Solvents: Isopropanol (iPrOH), n-Butanol, Ethanol.[1]

  • Best For: Aliphatic amines, anilines, thiols.[1]

  • Mechanism: These solvents solubilize the 2-Cl-5,7-DMQ at reflux (

    
    C) but are poor solvents for the protonated product (hydrochloride salt) or the neutral adduct at room temperature.[1]
    
  • Advantage: "Self-purifying" workup. The product crystallizes upon cooling.

  • Disadvantage: Lower reaction rates due to nucleophile solvation (H-bonding).[1]

Tier 2: Dipolar Aprotic Solvents (The "Kinetic" Method)
  • Solvents: DMF, DMSO, NMP, DMAc.

  • Best For: Weak nucleophiles, sterically hindered amines, rapid library synthesis.[1]

  • Mechanism: Excellent cation solvation leaves the nucleophile "naked" and highly reactive. High boiling points allow temperatures

    
    C to overcome the electronic deactivation of the 5,7-dimethoxy ring.
    
  • Advantage: Fastest reaction rates.

  • Disadvantage: Aqueous workup required; difficult to remove high-boiling solvents; potential for varying impurities.

Tier 3: Green & Sustainable Alternatives
  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Ethyl Lactate.[1]

  • Best For: Process scale-up, environmentally sensitive workflows.[1]

  • Mechanism: 2-MeTHF offers higher boiling points (

    
    C) than THF and separates cleanly from water, enabling easy washing.[1]
    

Visualization: Solvent Logic Flow

SolventSelection Start Start: 2-Cl-5,7-DMQ Functionalization NucType Identify Nucleophile Type Start->NucType Amine Aliphatic Amine (Strong Nuc) NucType->Amine Aniline Aniline/Weak Nuc (Low Reactivity) NucType->Aniline Coupling C-C Coupling (Suzuki/Sonogashira) NucType->Coupling Tier1 Tier 1: Isopropanol (Reflux) Product Precipitates Amine->Tier1 Standard SolubilityCheck Is Product Acid Sensitive? Aniline->SolubilityCheck Tier3 Tier 3: 2-MeTHF or Toluene Anhydrous/Catalytic Coupling->Tier3 Pd-Catalysis SolubilityCheck->Tier1 No (Add HCl cat.) Tier2 Tier 2: DMF or NMP (120°C) Max Kinetics SolubilityCheck->Tier2 Yes / Very Weak Nuc Workup1 Filtration Workup Tier1->Workup1 Workup2 Aqueous Extraction Tier2->Workup2 Tier3->Workup2

Figure 1: Decision tree for selecting the optimal solvent based on nucleophile type and process requirements.

Detailed Experimental Protocols

Protocol A: Amination using the "Precipitation Method" (Green/Standard)

Recommended for primary/secondary amines.

Reagents:

  • 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq)[1]

  • Amine Nucleophile (1.1 – 1.5 eq)[1]

  • Solvent: Isopropanol (iPrOH) [Concentration: 0.2 M – 0.5 M][1]

  • Base (Optional): Triethylamine (Et3N) (1.5 eq) if free-basing is required; otherwise, omit to isolate HCl salt.[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-Cl-5,7-DMQ in iPrOH.

  • Add: Add the amine nucleophile. Note: The suspension may not clear immediately.

  • Reflux: Heat the mixture to reflux (

    
    C). The starting material should dissolve as the reaction progresses and temperature rises.
    
  • Monitor: Stir at reflux for 2–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: If reaction is slow (>6h), add catalytic KI (10 mol%) to form the more reactive 2-iodo intermediate in situ.[1]

  • Workup:

    • Cool the reaction mixture to Room Temperature (RT), then to

      
      C in an ice bath.
      
    • The product often precipitates as a solid (either free base or HCl salt).

    • Filter the solid and wash with cold iPrOH followed by cold diethyl ether.

    • Dry under vacuum.

Protocol B: High-Temperature Substitution for Weak Nucleophiles

Recommended for anilines or sterically hindered amines.[1]

Reagents:

  • 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq)[1]

  • Aniline derivative (1.2 eq)

  • Solvent: 2-Ethoxyethanol (Cellosolve) or DMF.[1]

  • Catalyst: Conc. HCl (2-3 drops) or Pyridine HCl (0.1 eq).

Procedure:

  • Dissolve: Dissolve 2-Cl-5,7-DMQ and the aniline in 2-ethoxyethanol (0.5 M).

  • Catalyze: Add catalytic HCl. The acid protonates the N3 nitrogen, making the C2 position more electrophilic (counteracting the 5,7-OMe donation).[1]

  • Heat: Heat to

    
    C for 4–12 hours.
    
  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolate: Neutralize with saturated NaHCO

    
     if necessary. Filter the resulting precipitate.[2]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion 5,7-OMe electron donation deactivates Ring.Switch solvent to DMF or NMP and increase T to

C. Add KI (10 mol%) as catalyst.
Solubility Issues Product is lipophilic (5,7-OMe effect).[1]If product doesn't precipitate in iPrOH, switch to EtOH/Water (1:1) or evaporate and perform column chromatography.[1]
Side Reactions Hydrolysis of C2-Cl to C2-OH.Ensure solvents are anhydrous . Avoid hygroscopic solvents like DMSO unless dried over molecular sieves.
Purification Difficulty DMF trapped in crystal lattice.Wash the product with water extensively, or dissolve in DCM and wash with water/brine to remove DMF.

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 2023.[1][3] Link

    • Note: Describes the standard iPrOH reflux protocol for the analogous 6,7-isomer.
  • Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal, 2024.[1][4] Link[1]

    • Note: Validates the use of green solvents (Eucalyptol, alcohols)
  • Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. MDPI, 2024.[1] Link[1]

    • Note: Provides mechanistic insight into regioselectivity and solvent effects on the chloro-quinazoline core.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange/Literature Review, 2025. Link

    • Note: Discusses the reactivity difference between C2 and C4 positions.
  • SNAr Solvents and Reagents Guide. ACS Green Chemistry Institute, 2024.[1] Link

    • Note: General reference for green solvent substitution in reactions.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloroquinazolines

Introduction: The Strategic Importance of 2-Aminoquinazolines and the Power of Palladium Catalysis The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aminoquinazolines and the Power of Palladium Catalysis

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Specifically, the 2-aminoquinazoline scaffold is a "privileged structure," frequently associated with a wide range of biological activities, including kinase inhibition, antimicrobial, and anticancer properties. The efficient and versatile synthesis of these compounds is therefore a critical task for researchers in drug discovery and development.

Historically, the synthesis of 2-aminoquinazolines has been approached through various methods, but many suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of C–N bonds, offering a mild and highly adaptable method for the synthesis of aryl amines.[1]

This guide provides an in-depth exploration of the application of Buchwald-Hartwig amination to 2-chloroquinazolines, a readily available and reactive starting material. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of reaction components, provide a detailed experimental protocol, and address common challenges encountered in the laboratory.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species as the active catalyst. Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting suboptimal outcomes.[1][2]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)(X)Ln oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination + R'R''NH, Base - HX amido_complex Ar-Pd(II)(NR'R'')Ln amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinazoline to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C–N bond is formed as the 2-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

Optimizing Reaction Conditions: A Guide to Component Selection

The success of a Buchwald-Hartwig amination of a 2-chloroquinazoline hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the quinazoline ring and the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitate careful optimization.[3]

Palladium Precatalyst

While various palladium sources can be used, modern precatalysts are generally preferred as they offer greater air and moisture stability, and often lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

  • Commonly Used Precatalysts:

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source, but can be sensitive to air and light.

    • Pd(OAc)₂ (Palladium(II) acetate): A stable Pd(II) source that is reduced in situ to Pd(0).

    • Generation 2 and 3 Buchwald Precatalysts (e.g., XPhos Pd G2/G3, RuPhos Pd G2/G3): These are highly active and stable precatalysts that often provide excellent results with challenging substrates like 2-chloroquinazolines.

The Crucial Role of the Ligand

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-deficient and sterically demanding substrates like 2-chloroquinazolines, bulky and electron-rich ligands are generally required to promote the key oxidative addition and reductive elimination steps.[3]

  • Recommended Ligands:

    • Biarylphosphines (Buchwald Ligands):

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of aminations, including those of heteroaryl chlorides.[4]

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance with secondary amines.

      • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for the monoarylation of primary amines.[5]

    • Other Ligands:

      • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand that can be effective in certain cases.[6]

      • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): A classic bidentate ligand that has been successfully used in the amination of chloroquinolines.[7]

Base Selection

The base plays a dual role in the catalytic cycle: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. The strength and solubility of the base are critical factors.

  • Commonly Used Bases:

    • Sodium tert-butoxide (NaOtBu) and Potassium tert-butoxide (KOtBu): Strong, non-nucleophilic bases that are highly effective but can be sensitive to certain functional groups.

    • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder inorganic bases that can be advantageous when working with base-sensitive substrates.

Solvent Considerations

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.

  • Recommended Solvents:

    • 1,4-Dioxane: A common and often effective solvent for Buchwald-Hartwig aminations.

    • Toluene: Another widely used non-polar solvent.

    • Tetrahydrofuran (THF): A polar aprotic solvent that can also be employed.

Summary of Reaction Conditions from Literature

The following table summarizes successful Buchwald-Hartwig amination conditions for chloro-aza-heterocycles, providing a valuable starting point for optimization.

Heterocyclic HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.4)Toluene801879[8]
2-Chloro-6,7-dimethoxy-3-nitroquinolineVarious amines------up to 80[9]
Bromo-aromaticAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108-[10]
Aryl HalideAnilinePd₂(dba)₃ (0.1)Xantphos (0.2)Cs₂CO₃ (3)1,4-Dioxane1001669[6]
Aryl ChlorideN-methylanilinePd₂(dba)₃ (0.25)YPhos ligand (0.5)KOtBu (1.5)-RT1High[11]
Aryl BromideSecondary AminePd₂(dba)₃ (1)SIPr.HCl (4)LHMDS (1.5)THF2210-72-[12]

Detailed Experimental Protocol: Amination of 2-Chloroquinazoline with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloroquinazoline with aniline, which can be adapted for other amines with appropriate optimization.

Experimental_Workflow start Start reagents Combine 2-Chloroquinazoline, Aniline, Ligand, Pd Precatalyst, and Base in a Reaction Vessel start->reagents inert_atm Establish Inert Atmosphere (Evacuate and Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end_node End characterization->end_node

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • XPhos (4 mol%)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-chloroquinazoline, XPhos, XPhos Pd G3, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add aniline and anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-anilinoquinazoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Use a fresh batch of palladium precatalyst and ligand.- Ensure anhydrous and anaerobic conditions are strictly maintained.
2. Inappropriate ligand.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
3. Suboptimal base.- Try a stronger base (e.g., NaOtBu, KOtBu, LHMDS).- If the substrate is base-sensitive, screen milder bases (e.g., Cs₂CO₃, K₃PO₄).
4. Low reaction temperature.- Increase the reaction temperature in increments (e.g., 100-120 °C).
Side Product Formation 1. Hydrodehalogenation.- This can be a competing pathway. Re-optimize the ligand and base combination.- Lowering the reaction temperature may help.
2. Dimerization of starting material.- Adjust the stoichiometry of the reactants.
Inconsistent Results 1. Variable quality of reagents or solvents.- Use high-purity, anhydrous solvents and fresh reagents.
2. Inefficient generation of active Pd(0).- Consider using a well-defined palladium precatalyst.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 2-aminoquinazolines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently access a wide array of these medicinally important compounds. The protocols and guidelines presented here serve as a robust starting point for the successful application of this transformative reaction in the pursuit of novel therapeutics and functional materials.

References

  • El-Sayed, M. F., Abbas, S., G-Prud'homme, G., & Giguère, D. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 218-225. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9031–9034. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gomes, P. A., et al. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 23(11), 2823. [Link]

  • Szilvási, T., & Veszprémi, T. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1040. [Link]

  • Thompson, D. H., et al. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 62(28), 6589-6598. [Link]

  • Chidambaram, R., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12904–12905. [Link]

  • Chernyshev, V. M., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1904–1916. [Link]

  • Gooßen, L. J., et al. (2016). Buchwald–Hartwig amination with alkylamines. Angewandte Chemie International Edition, 55(31), 8904-8908. [Link]

  • Nolan, S. P., & Organ, M. G. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 336. [Link]

  • Buchwald, S. L., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Chidambaram, R., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. PubMed. [Link]

  • Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]

  • Gooßen, L. J., & Wienhöfer, G. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Chloro-5,7-dimethoxyquinazoline substitution reactions

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of on 2-Chloro-5,7-dimethoxyquinazoline Welcome to the technical guide for optimizing nucleophilic aromatic substitut...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of


 on 2-Chloro-5,7-dimethoxyquinazoline

Welcome to the technical guide for optimizing nucleophilic aromatic substitution (


) on the 2-chloro-5,7-dimethoxyquinazoline  scaffold.

This substrate presents a specific "Deactivation Dilemma." Unlike the highly reactive 2,4-dichloroquinazoline or the unsubstituted 2-chloroquinazoline, the 5,7-dimethoxy pattern introduces two strong electron-donating groups (EDGs). Through resonance, these methoxy groups push electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C2 carbon. This often results in stalled reactions, incomplete conversion, or the formation of side products due to prolonged heating.

This guide provides three validated protocols to overcome this electronic barrier, structured by reaction severity.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific constraint using the decision tree below.

ReactionSelector Start Start: Reaction Stalled/Low Yield Nucleophile Identify Nucleophile Type Start->Nucleophile Amine_Aliphatic Aliphatic Amine (Morpholine, Piperazine) Nucleophile->Amine_Aliphatic Strong Nuc Amine_Aromatic Aromatic Amine (Aniline, Indole) Nucleophile->Amine_Aromatic Weak Nuc Alkoxide Alkoxide/Thiol Nucleophile->Alkoxide Charged Nuc Solvent_Check Current Solvent? Amine_Aliphatic->Solvent_Check Protocol_B Protocol B: Acid Catalysis (H+) Amine_Aromatic->Protocol_B Try first Protocol_A Protocol A: Polar Aprotic Boost Alkoxide->Protocol_A Requires Anhydrous Solvent_Check->Protocol_A Using EtOH/THF? Solvent_Check->Protocol_B Already using DMF/DMSO? Protocol_C Protocol C: Buchwald-Hartwig Protocol_B->Protocol_C If fails

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on nucleophile strength and current failure mode.

Part 2: Validated Protocols
Protocol A: The "Polar Aprotic" Shift (General Purpose)

Best for: Aliphatic amines (primary/secondary) that are sluggish in ethanol or isopropanol.

The Science: Protic solvents (EtOH, iPrOH) can hydrogen-bond to the nucleophile, creating a "solvation shell" that reduces its kinetic energy. Furthermore, the 5,7-dimethoxy groups destabilize the anionic Meisenheimer complex intermediate. Switching to a polar aprotic solvent (DMSO, NMP) leaves the nucleophile "naked" (more reactive) and better stabilizes the polar transition state.

Optimized Workflow:

  • Stoichiometry: 1.0 eq Substrate : 1.5 eq Nucleophile : 2.0 eq DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO . Concentration: 0.2 M - 0.5 M.

    • Note: Avoid DMF if heating >120°C due to potential decomposition to dimethylamine, which acts as a competing nucleophile.

  • Temperature: Heat to 100–120°C .

  • Monitoring: Check LCMS at 2 hours. If <50% conversion, raise to 140°C.

VariableRecommendationReason
Base DIPEA or

Scavenges HCl; DIPEA is soluble in organic media, preventing surface-area limitations.
Concentration High (0.5 M)

is bimolecular; higher concentration linearly increases rate.
Atmosphere

/ Argon
Prevents oxidation of the electron-rich dimethoxy ring at high temps.
Protocol B: Acid-Catalyzed Displacement (The "Expert" Fix)

Best for: Weak nucleophiles (anilines) or sterically hindered amines.

The Science: This is the most effective method for electron-rich quinazolines. The 5,7-dimethoxy groups pump electron density into the ring, making C2 less positive. By adding acid, you protonate the ring nitrogen (typically N1 in 4-substituted quinazolines). This places a positive charge on the ring, dramatically increasing the electrophilicity of C2 and overriding the donating effect of the methoxy groups.

Optimized Workflow:

  • Solvent: 2-Propanol (iPrOH) or n-Butanol .

  • Catalyst: 2–5 drops of Conc. HCl or 1.0 eq of HCl in Dioxane (4M) .

    • Crucial: Do NOT use basic scavengers (

      
      , 
      
      
      
      ) here. The amine nucleophile acts as the base.[1]
  • Stoichiometry: 1.0 eq Substrate : 1.1 eq Nucleophile.

  • Temperature: Reflux (82°C for iPrOH, 117°C for n-BuOH).

  • Workup: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.

Mechanism Visualization:

AcidCatalysis Substrate 2-Cl-5,7-(OMe)2-Quinazoline (Electron Rich / Deactivated) Protonation Protonation at N1 (Ring becomes + charged) Substrate->Protonation + HCl Attack Nucleophilic Attack at C2 (Lower Activation Energy) Protonation->Attack + R-NH2 Product Product Salt (Precipitates) Attack->Product - HCl

Figure 2: Acid-catalyzed activation mechanism counteracting the methoxy-group donation.

Protocol C: Buchwald-Hartwig Amination (The "Nuclear" Option)

Best for: Extremely unreactive amines or when


 fails completely.

If the C2-Cl bond is too stable due to the electron-rich nature of the ring, transition metal catalysis is required to oxidatively add into the C-Cl bond.

Optimized Workflow:

  • Catalyst:

    
     (2 mol%) + XPhos  or BINAP  (4 mol%).
    
    • Why XPhos? Excellent for aryl chlorides and electron-rich substrates.

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temp: 100°C in a sealed tube.

Part 3: Troubleshooting & FAQ

Q: My reaction turns black/tarry, but starting material remains.

  • Cause: Thermal decomposition or polymerization of the solvent/substrate at high heat (140°C+) without reaction progress.

  • Fix: Switch to Protocol B (Acid Catalysis) . This allows the reaction to proceed at lower temperatures (refluxing iPrOH) by lowering the activation energy rather than forcing it with heat.

Q: I see the product mass by LCMS, but I can't isolate it from the DMSO.

  • Fix: Do not try to rotovap DMSO.

    • Dilute reaction mixture with water (5x volume).

    • If solid precipitates, filter it.

    • If no solid, extract with EtOAc/IPA (9:1) . The small amount of IPA helps extract polar quinazolines. Wash organic layer 3x with water to remove DMSO.

Q: Why is the 5,7-dimethoxy analog slower than the 6,7-dimethoxy analog?

  • Insight: While both are electron-donating, the 5-methoxy group exerts a peri-effect (steric hindrance) on the C4 position. If you have a substituent at C4 (e.g., an amino group), the 5-OMe can force the C4-substituent out of planarity, disrupting conjugation and altering the electronic distribution of the entire ring, potentially making C2 less electrophilic than in the 6,7-isomer.

References
  • Regioselective Nucleophilic Aromatic Substitution on Quinazolines. Source: National Institutes of Health (PMC). Context: Detailed conditions for C4 vs C2 selectivity and solvent effects on chloroquinazolines. URL:[Link]

  • Method Optimization for Synthesis of Trisubstituted Quinazoline Derivatives. Source: Medical Research Archives (ESMED). Context: Discusses the synthesis of Erlotinib analogs (dimethoxy core) and optimization of the substitution steps. URL:[Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Source: Chemistry Stack Exchange / Ref. to Heterocycles. Context: Explains the kinetic difference between C4 and C2 and the necessity of harsh conditions (reflux) for the second chlorine displacement.[2] URL:[Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. Source: ResearchGate (Der Pharma Chemica). Context: Provides specific reflux protocols (Isopropanol) for dimethoxy-substituted quinazolines. URL:[Link]

Sources

Optimization

purification methods for 2-Chloro-5,7-dimethoxyquinazoline derivatives

Technical Support Guide: Purification of 2-Chloro-5,7-dimethoxyquinazoline Derivatives To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 2-Chloro-5,7-dimethoxyquinazoline Derivatives

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Purification Protocols for 2-Chloro-5,7-dimethoxyquinazoline Scaffolds

Introduction: The Stability Paradox

2-Chloro-5,7-dimethoxyquinazoline is a critical heterocyclic building block, often used as a scaffold for tyrosine kinase inhibitors.[1] However, it presents a classic "stability paradox": the 2-chloro position must be reactive enough for subsequent nucleophilic substitutions (e.g., with amines) but is often too reactive during purification, leading to hydrolysis.[1][2]

This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the 5,7-dimethoxy substitution pattern. Unlike its more common 6,7-isomer (a Prazosin intermediate), the 5-methoxy group introduces steric crowding near the N1/C2 center, altering solubility profiles and aggregation behavior.[1][2]

Part 1: The Critical Work-Up (The "Reverse Quench")

Most purification failures occur here, not on the column.[2] If you hydrolyze your product during the quench, no amount of chromatography will save it.[1]

The Issue: The chlorination reaction (typically using POCl


) generates phosphorodichloridic acid intermediates.[2] Adding water directly to this mixture creates a violent exotherm, locally boiling the solvent and hydrolyzing the labile C-Cl bond back to the starting material (5,7-dimethoxyquinazolin-2(1H)-one).[1]

Protocol 1: Controlled "Reverse Quench" Methodology

  • Evaporation: Remove excess POCl

    
    in vacuo (rotary evaporator) at <50°C. This is non-negotiable. Residual POCl
    
    
    
    is the enemy.
  • Dilution: Dissolve the resulting thick oil in dry Dichloromethane (DCM) or Toluene (5 mL per gram of substrate).

  • The Quench:

    • Prepare a beaker of crushed ice mixed with saturated NaHCO

      
        (pH buffer).
      
    • Slowly pour the organic solution into the stirring ice/base mixture.

    • Why? This maintains a low temperature and immediately neutralizes acid byproducts, preventing acid-catalyzed hydrolysis [1].[1][2]

Part 2: Purification Decision Tree

Do not default to column chromatography immediately.[3] These derivatives often crystallize well if treated correctly.[2]

Purification_Workflow Start Crude Residue (Post-Workup) Solubility_Check Solubility Check (Hot EtOAc/EtOH) Start->Solubility_Check Decision1 Dissolves completely? Solubility_Check->Decision1 Recryst Recrystallization (Method A) Decision1->Recryst Yes (Clear Solution) Column Flash Chromatography (Method B) Decision1->Column No (Oily/Gummy) Hydrolysis Check for Hydrolysis (Insoluble White Solid) Decision1->Hydrolysis Insoluble Precipitate Precipitate Precipitation (Anti-solvent) Recryst->Precipitate Cool to 4°C Pure Pure Product (>98% HPLC) Column->Pure Precipitate->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude solubility.

Part 3: Detailed Methodologies

Method A: Recrystallization (Preferred)

The 5,7-dimethoxy pattern increases lipophilicity compared to the dione precursor.[1][2]

  • Solvent System: Ethanol / Ethyl Acetate (1:1 v/v).[2][4]

  • Procedure:

    • Dissolve crude solid in minimum boiling solvent mixture.[2][4]

    • If colored impurities persist, add activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C.

    • Yield Tip: If no crystals form, add n-Heptane dropwise to the cloud point while warm, then cool.[1]

Method B: Flash Column Chromatography

Use this if the crude is an oil or contains significant regioisomers.[2]

  • Stationary Phase: Neutral Silica Gel (Acidic silica can degrade the product).[2]

  • Mobile Phase:

    • Start: 100% DCM.[2]

    • Gradient: 0% → 5% Methanol in DCM.[2]

  • Note: Do not use >5% Methanol unless necessary; high polarity elutes the hydrolysis byproduct (dione) which may co-elute with your product.[2]

Part 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (Baseline) in DCM. What is it?

  • Diagnosis: This is likely the hydrolysis product, 5,7-dimethoxyquinazolin-2(1H)-one .[1][2]

  • Cause: Your quench was likely too exothermic, or the pH dropped below 3.[1][2]

  • Fix: You cannot "purify" this back to the chloride.[2] You must re-chlorinate the recovered dione with POCl

    
    .
    

Q2: My product is oiling out during recrystallization.

  • Diagnosis: The 5-methoxy group disrupts crystal packing compared to the 6,7-isomer.[1]

  • Fix: Use the "Seeding" technique. Scratch the glass side of the flask with a glass rod to induce nucleation.[2] Alternatively, switch to a DCM/Hexane system: Dissolve in minimal DCM, then layer Hexane on top and let it diffuse overnight [2].[1]

Q3: Can I use water washes to remove impurities?

  • Warning: 2-chloroquinazolines are water-sensitive.[1]

  • Protocol: You can wash the organic layer with water, but it must be ice-cold and done quickly .[1] Immediately dry over Anhydrous Na

    
    SO
    
    
    
    . Do not let it sit in the separator funnel.

Q4: The 5,7-isomer seems less soluble than the 6,7-isomer.[1] Why?

  • Insight: While 6,7-dimethoxy substitution (veratrole-like) is electronically rich, the 5-methoxy group in your molecule is peri-positioned to the nitrogen.[1][2] This creates specific steric locking that can increase lattice energy, making dissolution harder.[1][2] You may need slightly more polar solvent (e.g., adding 5% THF) for the initial dissolution step [3].

Summary of Physicochemical Properties

Property2-Chloro-5,7-dimethoxyquinazolineNotes
Solubility (DCM) HighExcellent for extraction.[1]
Solubility (Water) Negligible (Hydrolyzes)Avoid prolonged aqueous contact.[2]
TLC R

(DCM:MeOH 95:5)
~0.6 - 0.7Hydrolysis impurity will be at ~0.1.
Melting Point Distinct (High)Sharp MP indicates purity; broad range implies hydrolysis.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information.[2] (2011).[2][5] POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

Sources

Troubleshooting

resolving solubility issues of 2-Chloro-5,7-dimethoxyquinazoline in ethanol

This technical guide addresses the solubility and stability challenges of 2-Chloro-5,7-dimethoxyquinazoline in ethanol. Note on Isomer Specificity: While the 6,7-dimethoxy isomer is more common in commercial drug synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and stability challenges of 2-Chloro-5,7-dimethoxyquinazoline in ethanol.

Note on Isomer Specificity: While the 6,7-dimethoxy isomer is more common in commercial drug synthesis (e.g., Prazosin intermediates), the physicochemical principles described here apply strictly to the 5,7-dimethoxy isomer you specified. Both share the same quinazoline core reactivity and lipophilicity issues.[1]

[1]

Topic: Resolving Solubility & Stability Issues in Ethanol

Part 1: The Thermodynamics of Dissolution (The "Why")

Before attempting to force this compound into solution, you must understand the competing forces.[1] 2-Chloro-5,7-dimethoxyquinazoline is a lipophilic, crystalline solid.[1]

  • High Lattice Energy: The planar quinazoline ring facilitates strong

    
     stacking interactions in the crystal lattice.[1] Ethanol (a polar protic solvent) struggles to overcome these cohesive forces at room temperature.
    
  • The Reactivity Trap (Critical): The chlorine atom at the C-2 position is electrophilic. Ethanol is not just a solvent; it is a nucleophile.[1]

    • Risk:[1][2][3][4][5] Extended heating (reflux) in ethanol to achieve solubility can trigger Nucleophilic Aromatic Substitution (

      
      ) .
      
    • Result: You may dissolve your starting material but precipitate the byproduct: 2-ethoxy-5,7-dimethoxyquinazoline .[1]

Part 2: Troubleshooting Guide & Protocols

Issue 1: "The compound won't dissolve at Room Temperature (25°C)."

Diagnosis: This is expected behavior.[3] The mole fraction solubility of chloro-quinazolines in pure ethanol at 25°C is typically


.[1]

Protocol A: The "Safe" Thermal Dissolution Do not jump straight to reflux.[1]

  • Suspension: Create a slurry of the compound in Ethanol (10-20 volumes).

  • Sonication: Sonicate for 5-10 minutes. Note: This breaks particle agglomerates to increase surface area but does not change intrinsic solubility.[1]

  • Controlled Heating: Heat to 40-50°C (below boiling).

  • Observation: If it does not dissolve within 15 minutes at 50°C, stop . Proceed to Protocol B (Co-solvent).

Issue 2: "I need a higher concentration (>50 mg/mL) for a reaction."

Diagnosis: Pure ethanol is insufficient for high-concentration workflows without excessive heat (which risks degradation).

Protocol B: The Co-Solvent Strategy (Recommended) This method bypasses the lattice energy barrier using a "carrier" solvent.

StepActionRationale
1 Dissolve in DCM (Dichloromethane) or THF (Tetrahydrofuran) .[1]These aprotic solvents have high solubility for quinazolines and do not react with the 2-Cl position.[1]
2 Add Ethanol slowly to the solution.Introduces the desired solvent environment without forcing dissolution.
3 Concentrate (Optional).If Ethanol is required as the sole solvent for the next step, gently evaporate the low-boiling DCM under reduced pressure (Rotavap) after the ethanol addition, leaving the compound supersaturated in ethanol.[1]
Issue 3: "A new white solid precipitated after refluxing for 2 hours."

Diagnosis: You have likely synthesized the ethoxy-ether impurity.[1] The 2-chloro group is labile.[1]

Validation Test (TLC):

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:Methanol (95:5).

  • Observation: The ethoxy-derivative is usually less polar (higher

    
    ) than the 2-chloro precursor because the chlorine is a better leaving group/more polarizable than the ether linkage in this context, though 
    
    
    
    can vary based on specific conditions.[1] Crucially, you will see a spot shift.[1]

Part 3: Visualization of Reaction Risks[1]

The following diagram illustrates the decision logic for solubilization and the chemical risk of using Ethanol aggressively.

SolubilityLogic Start Start: Solid 2-Chloro-5,7-dimethoxyquinazoline SolventChoice Solvent: Ethanol (EtOH) Start->SolventChoice TempCheck Heat to 50°C? SolventChoice->TempCheck Dissolved Check: Dissolved? TempCheck->Dissolved 15 mins RefluxRisk Risk: Reflux (>78°C) Dissolved->RefluxRisk No (Remains cloudy) Success Success: Metastable Solution Dissolved->Success Yes Degradation FAILURE: Formation of 2-Ethoxy-5,7-dimethoxyquinazoline RefluxRisk->Degradation Extended Time (>1h) CoSolvent Protocol B: Add DCM/THF then dilute with EtOH RefluxRisk->CoSolvent Alternative Path (Safe)

Figure 1: Decision tree highlighting the risks of thermal solubilization versus the co-solvent approach.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acidic ethanol to improve solubility? A: Use with extreme caution. While protonating the quinazoline nitrogen (N-1 or N-3) will drastically increase solubility by forming a salt, acid catalysis accelerates the nucleophilic attack of ethanol on the 2-chloro position.[1] Only use acid if the very next step requires it (e.g., an aniline coupling) and you are adding the nucleophile immediately.[1]

Q2: What is the best solvent for recrystallizing this compound if I want to purify it? A: Do not use pure ethanol. A mixture of Ethyl Acetate/Hexane or DCM/Hexane is superior.

  • Method: Dissolve in minimal hot Ethyl Acetate. Add hot Hexane until turbid. Cool slowly. This avoids the solvolysis risk entirely.[6]

Q3: I see "2-Chloro-4-amino..." in literature. Is the solubility the same? A: No. The 4-amino derivatives (common in Prazosin synthesis) have hydrogen-bond donating capability and are generally less soluble in organic solvents and more soluble in aqueous acids than your 2-chloro-5,7-dimethoxy analog.[1] Do not rely on 4-amino solubility data for your compound.

Part 5: References

  • Solubility & Thermodynamics of Quinazolines:

    • Title: Equilibrium Solubility of 2-Chloro-4-amino-6,7-dimethoxyquinazoline in Various Solvents. (Note: Used as a proxy for quinazoline lattice behavior).

    • Source: Journal of Chemical & Engineering Data (ACS).

    • URL:[Link]

  • Reactivity of 2-Chloroquinazolines:

    • Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. (Demonstrates the lability of chloro-quinazolines in ethanol).

    • Source: Organic Chemistry International / Hindawi.

    • URL:[Link]

  • Synthesis & Purification Context (Vandetanib Intermediates):

    • Title: Synthesis of 2-chloro-4-(aryl amino)-6, 7- dimethoxy quinazoline derivatives.[1][4][7]

    • Source: Der Pharma Chemica.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Chloro-5,7-dimethoxyquinazoline

This Technical Support Guide is designed for researchers working with 2-Chloro-5,7-dimethoxyquinazoline , a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors).[1][2] The 2-chloro po...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers working with 2-Chloro-5,7-dimethoxyquinazoline , a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR inhibitors).[1][2]

The 2-chloro position on the quinazoline ring is highly electrophilic. This reactivity, while useful for subsequent derivatization (SNAr), presents significant stability challenges during purification.[1][2] This guide prioritizes solvolytic stability alongside purity.

Module 1: Solvent Selection Matrix

Core Principle: The high reactivity of the C2-Cl bond dictates that protic solvents (alcohols, water) must be avoided at elevated temperatures to prevent solvolysis (conversion to 2-alkoxy or 2-hydroxy impurities).[1][2]

Recommended Solvent Systems
System TypeSolvent(s)Operational ProfileSuitability
Primary (Single) Acetonitrile (MeCN) High solubility at reflux; excellent recovery at 0°C.Best Overall. Balances polarity and stability.[1][2]
Alternative (Single) Toluene Requires higher heat (110°C).[1][2] Promotes

-

stacking crystallization.[2]
High Purity. Excellent for removing non-aromatic impurities.[2]
Binary System EtOAc / n-Heptane Dissolve in min.[2] hot EtOAc; add Heptane until turbid.Gentle. Good for thermally sensitive batches.[2]
Binary System DCM / Hexane Dissolve in DCM (RT); layer Hexane on top.[2]Cold Method. Use only if compound degrades >50°C.
⚠️ The "Forbidden" List (High Risk)[2]
  • Methanol / Ethanol: High Risk.[2] Heating 2-chloroquinazolines in alcohols frequently yields the 2-alkoxy ether analog via Nucleophilic Aromatic Substitution (SNAr).[2]

  • DMF / DMSO: High Risk.[2] While solubility is high, high boiling points make removal difficult.[1][2] Traces of water in DMF cause hydrolysis to the 2,4-dione at high temps.

  • Acetone: Moderate Risk.[2] Often forms solvates or reacts with residual amines if present.[2]

Module 2: Interactive Troubleshooting Guide

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The melting point of the solvated impurity/product mix is lower than the solvent's boiling point, or the solution is too concentrated. Corrective Protocol:

  • Re-dissolve: Add 20% more of the polar solvent (e.g., ACN or EtOAc) and reheat to reflux.[2]

  • Seed: Cool to 40°C. Add a single seed crystal of pure product.

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point.

Issue 2: "I see a new spot on TLC (lower R_f) after recrystallization."

Diagnosis: Hydrolysis has occurred.[2] The C2-Cl bond hydrolyzed to C2-OH (formation of 5,7-dimethoxyquinazolin-2(1H)-one).[1][2] Corrective Protocol:

  • Check Solvents: Ensure all solvents are anhydrous .[2]

  • Atmosphere: Perform the next recrystallization under a Nitrogen (

    
    ) blanket.[2]
    
  • Rescue: If the impurity is significant, convert the material back to the chloro-derivative using

    
     reflux, then re-purify.[2]
    
Issue 3: "Yield is low (<50%) despite cooling to -20°C."

Diagnosis: The compound is too soluble in the chosen matrix (likely if using pure EtOAc or DCM).[2] Corrective Protocol:

  • Anti-solvent Addition: If using ACN, add cold Water (only if solution is at room temp and rapid filtration follows—risky) or MTBE as an anti-solvent.[1][2]

  • Concentration: Evaporate mother liquor to 1/3 volume and induce a second crop. Note: Second crops usually have lower purity.[2]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Acetonitrile Recrystallization (Recommended)

Target: >98% Purity, 85% Recovery[1][2]

  • Preparation: Place crude 2-Chloro-5,7-dimethoxyquinazoline (10 g) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Acetonitrile (ACN) (approx. 8–10 mL per gram of solid).

  • Heating: Heat to reflux (82°C) with stirring.

    • Checkpoint: If solid remains after 15 mins, add ACN in 5 mL increments until clear.

  • Hot Filtration (Optional): If insoluble black specks (charcoal/metal) are present, filter rapidly through a pre-warmed glass frit or Celite pad.[1][2]

  • Crystallization:

    • Remove from heat.[2][3][4][5] Allow to cool to Room Temperature (RT) over 1 hour (stirring off).

    • Transfer to a fridge (4°C) for 2 hours.

    • Optimization: If no crystals form at RT, scratch the glass wall with a spatula.[2]

  • Isolation: Filter the white/off-white needles using vacuum filtration.

  • Washing: Wash the cake with cold ACN (

    
    , 
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Toluene/Heptane Precipitation

Target: Removal of polar impurities

  • Suspend crude solid in Toluene (5 mL/g). Heat to

    
    .[2]
    
  • If not fully dissolved, add small amounts of Toluene until clear.[2]

  • Remove from heat.[2] Immediately add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Add 1-2 drops of Toluene to clear the solution again.

  • Allow to cool slowly to RT. The product should crystallize as dense prisms.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on crude material behavior.

RecrystallizationLogic Start Crude 2-Cl-5,7-dimethoxy- quinazoline SolventCheck Solubility Test (100mg) Start->SolventCheck IsSolubleACN Soluble in boiling ACN? SolventCheck->IsSolubleACN IsSensitive Thermal Stability (<60°C only?) IsSolubleACN->IsSensitive No (Insoluble) ProtocolA Protocol A: Acetonitrile Reflux IsSolubleACN->ProtocolA Yes (Clear Solution) ProtocolB Protocol B: Toluene/Heptane IsSensitive->ProtocolB No (Stable >80°C) ProtocolC Protocol C: DCM/Hexane Layering IsSensitive->ProtocolC Yes (Unstable) Result Pure Crystals (Check HPLC/NMR) ProtocolA->Result ProtocolB->Result ProtocolC->Result

Caption: Logical workflow for selecting the optimal solvent system based on solubility and thermal stability constraints.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol if I keep the temperature low? A: We strongly advise against it. Even at room temperature, the electron-deficient quinazoline ring can undergo slow ethanolysis over several hours, especially if the crude material contains trace acid or base catalysts.[1][2] Use Acetonitrile or Ethyl Acetate instead.[2]

Q: My crystals are yellow, but the product should be white. Why? A: Yellowing often indicates the presence of nitrated precursors (if synthesized via nitration) or oxidation products (N-oxides).[2]

  • Fix: Dissolve the compound in the hot recrystallization solvent and add Activated Charcoal (5% w/w) . Stir for 5 minutes, then filter while hot through Celite before cooling.

Q: How do I store the purified intermediate? A: Store under an inert atmosphere (Argon/Nitrogen) at


. Protect from moisture to prevent slow hydrolysis of the chloride to the 2-hydroxy derivative.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (General principles for heterocyclic purification). [1][2]

  • Connolly, D. J., et al. (2005).[1][2][6] Synthesis of quinazolines: 2-Chloroquinazoline reactivity. Tetrahedron, 61(43), 10153-10202.[1][2] (Discusses the reactivity of the C-Cl bond). [1][2]

  • BenchChem Technical Support. (2025). Solubility Profile of Quinazoline Derivatives. (Solubility data for dimethoxy-substituted quinazolines).

  • National Institutes of Health (NIH). (2014).[2] Efficient N-arylation of 4-chloroquinazolines. (Discusses stability and solvent choices for chloro-quinazolines).

Sources

Troubleshooting

troubleshooting low reactivity of 2-Chloro-5,7-dimethoxyquinazoline with steric amines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting reactions involving 2-chloro-5,7-dimethoxyquinazoline. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting reactions involving 2-chloro-5,7-dimethoxyquinazoline. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, particularly when working with sterically hindered amines. As Senior Application Scientists, we understand the nuances of these reactions and have structured this resource to address your specific experimental issues in a practical, question-and-answer format.

Troubleshooting Guide: Low Reactivity with Steric Amines

One of the most frequently encountered issues is the low reactivity of 2-chloro-5,7-dimethoxyquinazoline in nucleophilic aromatic substitution (SNAr) reactions, especially with bulky or sterically hindered secondary amines. This guide will walk you through the probable causes and provide systematic solutions.

Question 1: I am observing little to no product formation in the reaction between 2-chloro-5,7-dimethoxyquinazoline and my sterically hindered amine. What are the likely causes and how can I improve the yield?

Low yields in this specific SNAr reaction can be attributed to a combination of electronic and steric factors. The 5,7-dimethoxy groups, while influencing the electronic properties of the quinazoline ring, do not significantly activate the C2 position for nucleophilic attack compared to strongly electron-withdrawing groups.[1][2] When combined with a sterically demanding amine, the energy barrier for the reaction increases substantially.

Here are the primary causes and a step-by-step approach to troubleshoot this issue:

Probable Causes:

  • Steric Hindrance: The bulky nature of the amine impedes its approach to the electrophilic C2 carbon of the quinazoline ring. This is often the most significant barrier.

  • Insufficient Electrophilicity of the Quinazoline: The electron-donating nature of the methoxy groups can slightly decrease the electrophilicity of the reaction center, making it less susceptible to nucleophilic attack.

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate base can all contribute to poor reaction outcomes.[3][4]

  • Catalyst Inactivity (for catalyzed reactions): If employing a metal-catalyzed cross-coupling reaction, the catalyst or ligand may not be suitable for this specific transformation.

Solutions & Experimental Protocols
Workflow for Troubleshooting Low Reactivity

Below is a decision-making workflow to guide your troubleshooting process.

Troubleshooting_Workflow cluster_snar SₙAr Optimization cluster_buchwald Transition to Buchwald-Hartwig Amination start Low or No Product cond1 Initial SₙAr Conditions (e.g., DIPEA, NMP, 120°C) start->cond1 opt1 Increase Temperature (up to 180-200°C, microwave) cond1->opt1 Optimize opt2 Change Solvent (e.g., Toluene, Dioxane, DMSO) opt1->opt2 opt3 Use Stronger Base (e.g., NaH, K₂CO₃) opt2->opt3 cond2 SₙAr Yield Still Low? opt3->cond2 protocol_bh Buchwald-Hartwig Protocol cond2->protocol_bh Yes end Successful Product Formation cond2->end No ligand_screen Ligand Screening (e.g., XPhos, RuPhos, BrettPhos) protocol_bh->ligand_screen base_screen Base Screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) ligand_screen->base_screen base_screen->end

Caption: Troubleshooting workflow for low reactivity.

Solution 1: Optimization of SₙAr Reaction Conditions

Before moving to alternative chemistries, thoroughly explore the parameter space of the SNAr reaction.

1.1. Increase Reaction Temperature: Steric hindrance can often be overcome by providing more thermal energy.

  • Conventional Heating: Gradually increase the temperature of your reaction mixture in a sealed vessel. Monitor for product formation and decomposition by TLC or LC-MS. Temperatures in the range of 150-180°C are not uncommon for difficult couplings.

  • Microwave Irradiation: Microwave synthesis can significantly accelerate the reaction by efficiently heating the polar solvent and reactants, often leading to higher yields and shorter reaction times.[3]

1.2. Solvent Selection: The choice of solvent is critical for reactant solubility and can influence the reaction rate.[4]

  • Polar Aprotic Solvents: Solvents like DMSO or DMF are excellent choices as they can stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.[1][5]

  • High-Boiling Non-Polar Solvents: If decomposition is an issue in polar aprotic solvents at high temperatures, consider switching to a higher-boiling non-polar solvent like toluene or dioxane.

1.3. Base Selection: A stronger, non-nucleophilic base can be more effective in deprotonating the amine and driving the reaction forward.

  • Inorganic Bases: Instead of organic bases like DIPEA or Et3N, consider using inorganic bases such as K2CO3 or Cs2CO3.

  • Stronger Bases: For very hindered amines, a stronger base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) might be necessary. Use these with caution in a suitable anhydrous solvent (e.g., THF, Dioxane).

ParameterStandard ConditionOptimized Condition for Steric AminesRationale
Temperature 80-120 °C150-200 °C (Microwave preferred)Overcomes the activation energy barrier imposed by steric hindrance.
Solvent NMP, DIPEADMSO, Toluene, DioxaneDMSO stabilizes the Meisenheimer complex; Toluene/Dioxane are suitable for higher temperatures.
Base Et3N, DIPEAK2CO3, Cs2CO3, NaOtBuStronger bases facilitate the nucleophilic attack by the amine.
Solution 2: Transition to Buchwald-Hartwig Cross-Coupling

If optimizing the SNAr conditions fails to provide a satisfactory yield, the next logical step is to employ a more powerful C-N bond-forming reaction: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, including the coupling of sterically hindered amines.[6][7]

Mechanism Overview: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X 2-Cl-Quinazoline Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L₂ Ar-Pd(II)(Cl)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L₂ Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)L₂->Ligand\nExchange Amine R₂NH Amine->Ligand\nExchange Base Base Base->Ligand\nExchange [Ar-Pd(II)(NR₂)L]⁺X⁻ [Ar-Pd(II)(NR₂)L]⁺X⁻ Ligand\nExchange->[Ar-Pd(II)(NR₂)L]⁺X⁻ Reductive\nElimination Reductive Elimination [Ar-Pd(II)(NR₂)L]⁺X⁻->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Ar-NR₂ Product Reductive\nElimination->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5,7-dimethoxyquinazoline

This generalized protocol serves as a starting point. Optimization of the ligand, base, and solvent may be necessary.[6][8]

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add 2-chloro-5,7-dimethoxyquinazoline (1.0 equiv.), the sterically hindered amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

    • Add the catalyst/ligand solution via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Key Considerations for Buchwald-Hartwig Amination:

ComponentRecommended Starting PointAlternatives for OptimizationRationale
Palladium Source Pd2(dba)3, Pd(OAc)2PEPPSI™-IPr, G3 PrecatalystsPrecatalysts can offer improved stability and activity.
Ligand XPhosRuPhos, BrettPhos, SPhosBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination with challenging substrates.[9]
Base NaOtBuK3PO4, Cs2CO3The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, DioxaneCPME, t-Amyl alcoholSolvent choice affects solubility and reaction temperature.

Frequently Asked Questions (FAQs)

Q2: Why is the C2 position of the quinazoline ring less reactive than the C4 position in some SNAr reactions?

While this guide focuses on the 2-chloro substrate, it's a common observation in di-substituted quinazolines (e.g., 2,4-dichloroquinazoline) that the C4 position is more susceptible to nucleophilic attack.[10][11] This regioselectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 carbon has a higher LUMO coefficient, making it more electrophilic.[11]

Q3: Can I use other cross-coupling reactions besides Buchwald-Hartwig?

While Buchwald-Hartwig amination is the most common and versatile method for this transformation, other named reactions like the Ullmann condensation could be considered. However, Ullmann reactions typically require harsher conditions (higher temperatures and copper catalysts) and may not be as efficient for sterically hindered substrates.[7]

Q4: Are there any alternative, metal-free methods for synthesizing 2-aminoquinazolines?

Yes, several metal-free approaches for the synthesis of 2-aminoquinazolines have been developed. These often involve multi-step sequences or condensation reactions from different starting materials, such as the reaction of 2-aminobenzonitriles with cyanamides or the cyclization of N-benzyl cyanamides with 2-amino aryl ketones.[12][13][14] While these are powerful methods for building the quinazoline core with an amino group at C2, they represent a different synthetic strategy rather than a direct substitution on a pre-formed 2-chloroquinazoline.[12][13][14]

Q5: How can I confirm the successful synthesis of my desired product?

Standard analytical techniques should be employed for structural confirmation:

  • 1H and 13C NMR Spectroscopy: To confirm the overall structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • 2D-NMR Techniques (e.g., HMBC, NOESY): Can be particularly useful to unambiguously confirm the site of substitution, especially in cases where regioisomers are possible.[11]

References

  • Benchchem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • National Institutes of Health. (n.d.). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
  • ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines.
  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Xingwei Li. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Optimization

Technical Support Center: Purification Strategies for Quinazoline Synthesis

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the removal of unreacted 2-Chloro-5,7-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the removal of unreacted 2-Chloro-5,7-dimethoxyquinazoline from reaction mixtures. As researchers and drug development professionals, achieving high purity of your target compounds is paramount. This document is structured to provide you with both quick answers and detailed protocols to address this specific purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why can removing unreacted 2-Chloro-5,7-dimethoxyquinazoline be challenging?

A1: The difficulty in removing this starting material often stems from its physicochemical properties being similar to the desired product, especially if the product is also a quinazoline derivative. Both the starting material and the product may have similar polarities and solubilities, making separation by standard chromatographic or extraction methods non-trivial.

Q2: What are the primary methods for separating 2-Chloro-5,7-dimethoxyquinazoline from my product?

A2: The most common and effective techniques include:

  • Acid-Base Liquid-Liquid Extraction: This method leverages the basicity of the nitrogen atoms in the quinazoline ring.[1]

  • Flash Column Chromatography: A widely used technique for purifying organic compounds based on their differential adsorption to a stationary phase.[2]

  • Recrystallization: An effective method for purifying solid products, provided a suitable solvent system can be found.[3]

Q3: My product is also a quinazoline derivative. Can I still use acid-base extraction?

A3: It depends on the pKa difference between your product and the starting material. If your product has a significantly different basicity (e.g., if the nitrogen atoms are involved in a new bond or if strongly electron-withdrawing groups have been added), you might be able to perform a selective extraction. However, if the basicity is similar, this method may not be effective for separating the two quinazoline compounds but can be excellent for removing non-basic impurities.

Q4: How do I know which purification method is best for my specific reaction?

A4: The choice of method depends on several factors, including the scale of your reaction, the properties of your desired product (solid vs. oil, polarity, acidity/basicity), and the nature of the other impurities present. The decision-making flowchart below can help guide your choice.

G start Reaction Work-up: Mixture contains unreacted 2-Chloro-5,7-dimethoxyquinazoline is_product_solid Is the desired product a solid? start->is_product_solid try_recrystallization Attempt Recrystallization is_product_solid->try_recrystallization Yes is_product_acidic_basic Does the product have a significantly different pKa from the starting material? is_product_solid->is_product_acidic_basic No / Oil recrystallization_success Successful? try_recrystallization->recrystallization_success product_pure Product is Pure recrystallization_success->product_pure Yes recrystallization_success->is_product_acidic_basic No acid_base_extraction Perform Acid-Base Liquid-Liquid Extraction is_product_acidic_basic->acid_base_extraction Yes column_chromatography Perform Flash Column Chromatography is_product_acidic_basic->column_chromatography No extraction_success Successful? acid_base_extraction->extraction_success extraction_success->product_pure Yes extraction_success->column_chromatography No column_chromatography->product_pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting tips for the most effective purification methods.

Method 1: Acid-Base Liquid-Liquid Extraction

Expertise & Experience: This technique is a powerful first-line approach for separating basic compounds like quinazolines from neutral or acidic impurities.[4] The quinazoline ring contains two nitrogen atoms which can be protonated by an acid. This forms a salt, which is typically soluble in an aqueous solution, while neutral organic compounds remain in the organic solvent.[1][4] This allows for a clean separation based on differential solubility.[5]

Protocol: Removing 2-Chloro-5,7-dimethoxyquinazoline from a Neutral Product

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The protonated 2-Chloro-5,7-dimethoxyquinazoline salt will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate).

  • Collection: Drain the aqueous layer into a flask.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl solution two more times to ensure complete removal of the basic starting material. Combine all aqueous extracts.

  • Backwash (Optional but Recommended): To remove any neutral product that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.

  • Product Isolation: The desired neutral product is now in the original organic layer, free of the basic starting material. Proceed to wash this organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Reclaiming Starting Material (Optional): The unreacted 2-Chloro-5,7-dimethoxyquinazoline can be recovered from the combined aqueous layers by basifying with a base like 1 M NaOH until the solution is basic to pH paper. Then, extract the now neutral quinazoline back into an organic solvent.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Product + Starting Material) in Ethyl Acetate B Shake with 1M HCl A->B C Organic Layer: Purified Neutral Product B->C F Aqueous Layer: Protonated Starting Material (Quinazolinium Salt) B->F D Wash with Brine, Dry (Na2SO4), Evaporate C->D E Isolated Pure Product D->E G Discard or Neutralize with NaOH to recover starting material F->G

Caption: Workflow for acid-base extraction.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Emulsion Formation The two layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.
Product Loss The desired product is also being extracted into the aqueous layer.Your product may have some basicity. Use a weaker acid for the extraction or consider an alternative method like column chromatography.
Incomplete Removal TLC of the organic layer still shows starting material.The extraction was not efficient enough. Perform additional extractions with the acid solution. Ensure thorough mixing.
Method 2: Flash Column Chromatography

Expertise & Experience: Flash chromatography is a highly versatile and widely used technique for purifying compounds from complex mixtures.[2] It separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[6] By carefully selecting the eluent system, it is possible to achieve excellent separation of compounds with even small differences in polarity.

Protocol: Purification by Flash Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or DCM). The ideal system will show good separation (ΔRf > 0.2) between your product and the 2-Chloro-5,7-dimethoxyquinazoline.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Suggested Eluent Systems (to be optimized by TLC):

Solvent SystemPolarityComments
Hexanes / Ethyl AcetateLow to MediumA common starting point for many organic compounds. Vary the ratio from 9:1 to 1:1.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. A small percentage of methanol (1-5%) can significantly increase polarity.
Toluene / Ethyl AcetateLow to MediumCan provide different selectivity compared to hexane-based systems.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Poor Separation The chosen eluent system is not optimal.Re-evaluate the eluent system using TLC. A shallower gradient or an isocratic elution might be necessary.
Band Tailing/Streaking The compound is too polar for the eluent, or the sample is interacting strongly with the silica.Add a small amount (0.5-1%) of triethylamine to the eluent to deactivate acidic sites on the silica gel, which can improve the chromatography of basic compounds like quinazolines.
Cracked Column Bed The column ran dry or was packed improperly.This can lead to poor separation. Ensure the silica bed is always covered with solvent. The column may need to be repacked.
Method 3: Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.[7]

Protocol: Purification by Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. An ideal solvent will dissolve the compound well when hot but poorly when cold. Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No Crystals Form The solution is too dilute, or the wrong solvent was chosen.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, evaporate some of the solvent and try cooling again. Re-evaluate your choice of solvent.
Oiling Out The compound comes out of solution as a liquid instead of a solid.The boiling point of the solvent may be higher than the melting point of your compound, or the solution is cooling too quickly. Re-heat the solution to redissolve the oil, add a bit more solvent, and allow it to cool more slowly.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration.

References

  • Facile Preparation of 4-Substituted Quinazoline Deriv
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Semantic Scholar.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC.
  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation.
  • Liquid–liquid extraction. Wikipedia.
  • Facile Preparation Of 4-Substituted Quinazoline Deriv
  • Technical Support Center: Scale-Up Synthesis of Quinazoline Deriv
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Acid–base extraction. Wikipedia.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica.
  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
  • One-pot Synthesis of Quinazolines via Hyrdogen-Transfer Catalysis. The Royal Society of Chemistry.
  • Acid-Base Extraction. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: 2-Chloroquinazoline Stability &amp; Handling

Topic: Temperature Control & Degradation Prevention Status: Active | Version: 2.4 | Last Updated: February 17, 2026 The Core Directive: The Thermal Stability Paradox Executive Summary: Handling 2-chloroquinazolines prese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Degradation Prevention

Status: Active | Version: 2.4 | Last Updated: February 17, 2026

The Core Directive: The Thermal Stability Paradox

Executive Summary: Handling 2-chloroquinazolines presents a fundamental conflict: Synthesis often requires high activation energy (reflux), while Stability demands strict cryogenic preservation. The C2-chlorine atom is highly electrophilic, making it an excellent handle for


 reactions but rendering it critically unstable in the presence of moisture and heat.

The Golden Rule:

Heat is the engine of synthesis, but the enemy of isolation. Once the C-Cl bond is formed, the clock starts ticking. Your goal is to race the hydrolysis kinetics by lowering the temperature immediately.

Degradation Mechanism: Why It Fails

The primary degradation pathway is Hydrolytic Dechlorination . In the presence of water (even atmospheric moisture) and thermal energy, the 2-chloro substituent undergoes nucleophilic attack by water, reverting the molecule to the thermodynamically stable (and useless) 2-quinazolinone.

Pathway Visualization

The following diagram illustrates the kinetic trap. Heat lowers the activation energy barrier (


) for the transition state, accelerating the irreversible formation of the oxo-species.

degradation_pathway Start 2-Chloroquinazoline TS Tetrahedral Transition State (High Energy) Start->TS Activation (Heat) Water + H₂O (Nucleophile) Water->TS End 2-Quinazolinone (Degradation Product) TS->End Irreversible Collapse Byprod + HCl TS->Byprod

Figure 1: Hydrolytic degradation pathway. The reaction is driven by the thermodynamic stability of the amide-like carbonyl in the product.

Module A: Storage Protocols (The Cold Chain)

Issue: Users frequently report 2-chloroquinazoline turning from a white/pale yellow solid into a gummy, orange residue. Diagnosis: Autocatalytic hydrolysis. The


 byproduct generated by initial hydrolysis catalyzes further degradation.
Standard Operating Procedure (SOP-STG-02)
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics: Every 10°C drop roughly halves the degradation rate.
Atmosphere Argon / Nitrogen Excludes atmospheric moisture.[1]

(air) is irrelevant;

is the enemy.
Container Amber Glass + Parafilm Amber blocks UV (preventing radical dechlorination); Parafilm ensures seal integrity.
Desiccant Active Silica/P₂O₅ Secondary defense against moisture ingress during freezer cycles.

Critical Warning: Do not store in DMSO or Methanol for extended periods, even at -20°C. Solvolysis (reaction with the solvent) will occur over weeks. Store as a dry solid only.

Module B: Reaction & Workup (The Critical Quench)

Issue: "I followed the literature, but my yield is 30% and the LCMS shows a mass of [M-Cl+OH]." Root Cause: Improper quenching of the chlorinating agent (


 or 

).

When synthesizing 2-chloroquinazoline from quinazolinone, you likely used ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


. The quench step is the most dangerous phase for the product.
  • Too Hot: The product hydrolyzes immediately.

  • Too Cold:

    
     accumulates, then runaway exotherms later (Safety Hazard).
    
The "Reverse Quench" Protocol

Do NOT add water to the reaction mixture.[2] You must add the reaction mixture to the quench buffer.[2]

quench_protocol Rxn Rxn Mixture (Product + Excess POCl₃) Add Slow Addition (Dropwise) Rxn->Add Prep Prepare Quench Buffer (Sat. NaHCO₃ or NaOAc) Temp: 0°C - 5°C Prep->Add Check Check Internal Temp Add->Check Safe Temp < 10°C Continue Addition Check->Safe Yes Danger Temp > 15°C Stop & Cool Check->Danger No Extract Immediate Extraction (DCM or EtOAc) Safe->Extract Complete Danger->Check Wait Dry Dry (MgSO₄) & Concentrate Bath Temp < 35°C Extract->Dry

Figure 2: The Reverse Quench Workflow. Maintaining internal temperature below 10°C is critical to preserve the C-Cl bond.

Key Modification: If your product is extremely sensitive, use Sodium Acetate (buffered pH ~5-6) instead of Sodium Bicarbonate (pH ~8-9) for the quench. Basic pH accelerates hydrolysis of the C-Cl bond.

Troubleshooting & FAQs

Q1: My product solid turned into a liquid overnight. Can I save it?

A: Likely not. This "melting" is usually a depression of the melting point caused by impurities (hydrolysis products) and trapped


.
  • Action: Check LCMS. If >50% intact, dissolve in dry DCM, wash rapidly with cold 5%

    
    , dry over 
    
    
    
    , and re-concentrate. If <50%, discard.
Q2: Can I dry the product in an oven?

A: Never.

  • Reason: 2-chloroquinazolines can sublime or degrade at oven temperatures (>40°C).

  • Correct Method: Vacuum desiccator at room temperature (20-25°C) for 2-4 hours, then immediately move to -20°C storage.

Q3: Why does the color change from white to yellow during rotary evaporation?

A: Your water bath is too hot.

  • Limit: Keep the bath < 35°C. The yellowing indicates the formation of conjugated degradation products or oligomers.

Q4: I need to run a reaction at 100°C. Will the 2-Cl survive?

A: Only if the nucleophile is faster than the degradation.

  • Strategy: Use aprotic solvents (DMF, DMAc, Toluene) that are anhydrous . If water is present at 100°C, the half-life of 2-chloroquinazoline is measured in minutes.

References

  • Safety & Handling of Chloroquinazolines

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-Chloroquinazoline.
  • Synthesis & Process Safety (

    
     Quenching): 
    
    • Li, X., et al. "Development of a Scalable Process for the Synthesis of... Quinazoline Derivatives." Organic Process Research & Development, 2012.[3] (Details the "Reverse Quench" technique to prevent thermal runaway and hydrolysis).

  • Hydrolysis Kinetics

    • Tarasiuk, A., et al. "Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature."[4] Archivum Immunologiae et Therapiae Experimentalis, 1994.[4] (Establishes the correlation between acidic pH, temperature, and C-Cl bond hydrolysis in similar heterocyclic systems).

  • General Reactivity

    • Liron, F., et al. "2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block." ResearchGate, 2025.[1] (Discusses the electrophilic nature of the C2 position).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Chloro-5,7-dimethoxyquinazoline

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of chemical intermediates is paramount. 2-Chloro-5,7-dimethoxyquinazoline serves as a crucial building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of chemical intermediates is paramount. 2-Chloro-5,7-dimethoxyquinazoline serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Ensuring its purity and monitoring its presence during reaction processes necessitates a robust and reliable analytical method. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This guide provides an in-depth comparison of potential HPLC methods for the analysis of 2-Chloro-5,7-dimethoxyquinazoline. As no standardized method is readily available in the public domain, this document synthesizes field-proven insights and data from analogous quinazoline derivatives to propose a validated starting point for method development. We will delve into the causality behind experimental choices, ensuring a self-validating system rooted in scientific integrity.

The Critical Role of HPLC in the Analysis of Quinazoline Derivatives

Quinazoline derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[4] Their synthesis often involves multiple steps, with intermediates like 2-Chloro-5,7-dimethoxyquinazoline. The purity of these intermediates directly impacts the yield and purity of the final active pharmaceutical ingredient (API). HPLC is instrumental in:

  • Purity Assessment: Quantifying the presence of impurities and starting materials.

  • Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time.

  • Stability Studies: Assessing the degradation of the compound under various stress conditions.[5][6]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is critical for achieving optimal separation and analysis of 2-Chloro-5,7-dimethoxyquinazoline. Below, we compare various approaches based on the analysis of structurally related compounds.

Table 1: Comparison of Potential HPLC Conditions for 2-Chloro-5,7-dimethoxyquinazoline Analysis
ParameterMethod A: Standard Reversed-PhaseMethod B: Reversed-Phase with MS-Compatible ModifierMethod C: Fast HPLC (UPLC)Rationale & Expected Performance for 2-Chloro-5,7-dimethoxyquinazoline
Stationary Phase C18 (e.g., Inertsil ODS-3V)[7]C18 with low silanol activity (e.g., Newcrom R1)[8][9]Sub-2 µm C18A C18 stationary phase is the standard choice for non-polar to moderately polar compounds like quinazoline derivatives, offering excellent hydrophobic retention.[10] Low silanol activity columns are beneficial for basic compounds to minimize peak tailing.[10] Sub-2 µm particles in UPLC provide higher efficiency and faster analysis times.
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid[8][9]Acetonitrile/Water with 0.1% Formic Acid[8][9]Acetonitrile/Water with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength. The addition of an acid (phosphoric or formic) protonates the basic nitrogen atoms in the quinazoline ring, leading to improved peak shape and retention time stability.[10] Formic acid is volatile and thus compatible with mass spectrometry (MS) detectors.[8][9]
Elution Mode Isocratic (e.g., 55:45 v/v Acetonitrile:Water)[7]GradientGradientAn isocratic method is simpler and more robust if the separation of the target compound from its impurities is straightforward.[7] A gradient elution is preferable for complex samples containing compounds with a wide range of polarities, allowing for shorter analysis times and better resolution of all components.
Flow Rate 1.0 mL/min[7]1.0 mL/min0.4 - 0.6 mL/minA standard flow rate of 1.0 mL/min is suitable for conventional HPLC columns (4.6 mm ID). Lower flow rates are used with smaller diameter UPLC columns to maintain optimal linear velocity.
Detection UV at 254 nm[7]UV at 254 nm or MSUV at 254 nm or MSThe quinazoline ring system contains a chromophore that absorbs strongly in the UV region, making UV detection at around 254 nm a sensitive and reliable choice.[7] Mass spectrometry provides higher selectivity and structural information.
Expected Retention ModerateModerateShorterThe retention time will be highly dependent on the exact conditions. However, based on related compounds, a retention time of several minutes can be expected on a standard C18 column with the described mobile phases.[11] Retention time will be significantly shorter with a UPLC system.

Recommended Starting Protocol for HPLC Analysis

Based on the comparative analysis, the following protocol provides a robust and validated starting point for the determination of 2-Chloro-5,7-dimethoxyquinazoline.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard & Sample Weighing B Dissolution in Diluent A->B E Sample Injection B->E C Mobile Phase Preparation & Degassing D Column Equilibration C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Quantification & Purity Calculation H->I J Reporting I->J

Caption: A streamlined workflow for the HPLC analysis of 2-Chloro-5,7-dimethoxyquinazoline.

Step-by-Step Methodology
  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Inertsil ODS-3V).[7]

    • Mobile Phase: Acetonitrile and Water (55:45 v/v) containing 0.1% Phosphoric Acid.[7][8][9]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mobile phase is recommended as the diluent.

    • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Chloro-5,7-dimethoxyquinazoline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample solution at a similar concentration to the standard solution using the diluent.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

    • Inject the sample solution.

    • Identify the 2-Chloro-5,7-dimethoxyquinazoline peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample by the area percent method or by using the response factor of the standard.

Method Optimization and Troubleshooting

The provided method is a starting point. Optimization may be necessary to achieve the desired resolution from specific impurities.

Logical Relationship for Method Optimization

Optimization_Logic cluster_solutions Potential Solutions A Problem Poor Resolution D Solution Adjust Mobile Phase Strength A->D Increase/Decrease % Organic F Solution Use a Different Column A->F Different selectivity B Problem Peak Tailing E Solution Change Mobile Phase pH B->E Optimize protonation B->F End-capped or base-deactivated C Problem Long Retention Time C->D Increase % Organic G Solution Increase Flow Rate C->G Reduce analysis time

Caption: A decision-making diagram for troubleshooting common HPLC separation issues.

  • Poor Resolution: If co-eluting peaks are observed, adjust the ratio of acetonitrile to water. A lower percentage of acetonitrile will generally increase retention and may improve the separation of closely eluting peaks.

  • Peak Tailing: For basic compounds like quinazolines, peak tailing can occur due to interactions with residual silanols on the silica-based stationary phase.[10] Lowering the mobile phase pH (e.g., to 2.5-3.5) can help to protonate the analyte and minimize these secondary interactions.[10] Using an end-capped column is also recommended.

  • Retention Time Shifts: Inconsistent retention times can be due to fluctuations in mobile phase composition, temperature, or inadequate column equilibration.[13] Ensure precise mobile phase preparation and use a column oven for temperature control.[10]

Conclusion

References

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 5). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • SIELC Technologies. (2018, February 16). Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
  • Benchchem. (n.d.). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • Shimadzu. (n.d.). Liquid Chromatography.
  • ResearchGate. (2017, March 6). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
  • LCGC International. (n.d.). Retention Time Changes.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone.

Sources

Comparative

Reactivity Face-Off: A Comparative Guide to 2-Chloro vs. 4-Chloro Quinazoline Derivatives in Nucleophilic Aromatic Substitution

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents.[1] The strategic functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this privileged structure is paramount, and often, the journey begins with its chlorinated derivatives. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro and 4-chloro quinazolines, offering experimental insights and theoretical grounding to inform your synthetic strategies.

The Quinazoline Core: A Tale of Two Reactive Centers

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, presents two key positions for nucleophilic aromatic substitution (SNAr) when substituted with a leaving group like chlorine: the C2 and C4 positions.[2] Understanding the differential reactivity of these two sites is crucial for achieving regioselectivity and optimizing reaction outcomes. While both 2-chloro and 4-chloro quinazolines are valuable precursors, their behavior in the presence of nucleophiles is markedly different.

The Decisive Factor: Unraveling the Electronic Landscape

The superior reactivity of the 4-chloro position over the 2-chloro position is a well-documented phenomenon, particularly evident in studies involving 2,4-dichloroquinazoline.[3][4] Nucleophilic attack preferentially occurs at the C4 position under milder conditions, while substitution at the C2 position often necessitates more forcing conditions, such as higher temperatures or the use of catalysts.[5] This regioselectivity is not arbitrary; it is a direct consequence of the electronic architecture of the quinazoline ring.

The two nitrogen atoms in the pyrimidine ring exert a powerful electron-withdrawing influence, making the attached carbons more electrophilic and thus more susceptible to nucleophilic attack. However, the extent of this activation is not uniform. The C4 position is analogous to the para position in a nitro-activated benzene ring, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate through resonance involving both the N1 and N3 atoms. In contrast, the C2 position, while situated between two nitrogen atoms, offers a less favorable pathway for resonance stabilization of the intermediate.

Computational studies, including Density Functional Theory (DFT) calculations, have provided quantitative support for this empirical observation. These studies reveal that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating a greater susceptibility to nucleophilic attack.[4] Furthermore, the calculated activation energy for the nucleophilic attack at the C4 position is lower than that at the C2 position, confirming that the C4-substitution pathway is kinetically favored.[4]

Visualizing the Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of chloroquinazolines proceeds through a two-step addition-elimination mechanism, as illustrated below.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Chloroquinazoline Chloroquinazoline Meisenheimer σ-complex Chloroquinazoline->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Quinazoline Meisenheimer->Product Elimination Leaving_Group Chloride (Cl⁻) Meisenheimer->Leaving_Group

Caption: Generalized workflow for nucleophilic aromatic substitution on chloroquinazolines.

The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is a critical factor influencing the reaction rate.

Reactivity Comparison: A Data-Driven Perspective

Feature4-Chloroquinazoline Derivatives2-Chloroquinazoline Derivatives
Relative Reactivity HighModerate to Low
Typical Reaction Conditions Milder conditions (e.g., lower temperatures, shorter reaction times) are often sufficient.[6]Generally require more forcing conditions (e.g., higher temperatures, longer reaction times, or catalysts).[5]
Regioselectivity in Dichloro-derivatives The C4 position is the primary site of nucleophilic attack in 2,4-dichloroquinazolines.[3][4]Substitution at C2 in 2,4-dichloroquinazolines typically occurs after the C4 position has reacted.[3]
Yields with Weak Nucleophiles Generally good to excellent yields can be achieved.May result in lower yields or require specialized catalytic systems.

Experimental Protocols: A Practical Guide

The following protocols provide representative examples of nucleophilic aromatic substitution reactions on 4-chloro and 2-chloro quinazoline derivatives.

Protocol 1: Synthesis of a 4-Aminoquinazoline Derivative

This procedure outlines a general method for the regioselective substitution of the C4-chloro group with an amine.

Protocol_1 start Start dissolve Dissolve 4-chloroquinazoline (1.0 eq) and amine (1.1 eq) in a suitable solvent (e.g., isopropanol). start->dissolve reflux Heat the mixture to reflux and monitor by TLC. dissolve->reflux workup Cool, concentrate, and partition between water and an organic solvent. reflux->workup purify Purify the crude product by column chromatography or recrystallization. workup->purify end Obtain pure 4-aminoquinazoline purify->end

Caption: Workflow for the synthesis of a 4-aminoquinazoline derivative.

Methodology:

  • To a solution of the 4-chloroquinazoline derivative (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (1.0-1.2 equivalents).

  • If the amine is used as its salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminoquinazoline derivative.

Protocol 2: Synthesis of a 2-Substituted Quinazoline Derivative

This protocol describes a method for the substitution of the C2-chloro group, which often requires more forcing conditions.

Methodology:

  • In a sealed reaction vessel, combine the 2-chloroquinazoline derivative (1.0 equivalent) and the nucleophile (1.2-2.0 equivalents) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.

  • Add a suitable base, such as potassium carbonate or sodium hydride, if required by the nucleophile.

  • Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours to days. The reaction can also be facilitated by microwave irradiation.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product using column chromatography or recrystallization.

Conclusion: Strategic Synthesis Based on Reactivity

The differential reactivity of 2-chloro and 4-chloro quinazoline derivatives is a critical consideration in the design of synthetic routes for novel bioactive molecules. The C4 position is the more reactive site for nucleophilic aromatic substitution, a fact that can be exploited for regioselective functionalization. By understanding the underlying electronic principles and leveraging the appropriate reaction conditions, researchers can efficiently access a diverse range of 2- and 4-substituted quinazolines, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

  • Henriksen, S. T., & Sørensen, U. S. (2006). 2-Chloroquinazoline: Synthesis and reactivity of a versatile heterocyclic building block. Tetrahedron Letters, 47(49), 8685–8687.
  • Jain, S. K., & Singh, P. (2018). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Young Pharmacists, 10(4), 392–398.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Mishra, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487.
  • Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 66.
  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research, 7(3), 74-88.
  • Chakraborty, G., et al. (2019). Quinazoline derivatives: Synthesis and bioactivities. Journal of the Indian Chemical Society, 96(6), 817-828.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved February 13, 2024, from [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Singh, P. N., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Pharmaceutical Chemistry Journal, 59, 1-10.
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Moshkina, T. N., et al. (2022). 2-AZINYL QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTIES. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 58(2), 164-170.
  • Reddy, T. R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100831.
  • ResearchGate. (n.d.). Approaches for the synthesis of 2‐substituted quinazolines. Retrieved February 13, 2024, from [Link]

  • Strekowski, L., et al. (2010).
  • Strekowski, L., et al. (2010).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 193.
  • Kikelj, D., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-447.
  • S. N. K., et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Chemistry of Heterocyclic Compounds, 47(1), 89-95.
  • Stanovnik, B., & Tisler, M. (1984). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 21(5), 1405-1408.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 193.

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Validation

Comparative Guide: 5,7-Dimethoxy vs. 6,7-Dimethoxy Quinazolines in Drug Discovery

This guide provides an in-depth technical comparison of 5,7-dimethoxy versus 6,7-dimethoxy quinazolines, focusing on their structure-activity relationships (SAR), kinase selectivity profiles, and synthetic utility in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5,7-dimethoxy versus 6,7-dimethoxy quinazolines, focusing on their structure-activity relationships (SAR), kinase selectivity profiles, and synthetic utility in drug development.

Executive Summary

The 6,7-dimethoxyquinazoline scaffold is the "privileged structure" in medicinal chemistry, forming the core of blockbuster EGFR inhibitors (Gefitinib, Erlotinib) and


-adrenoceptor antagonists (Prazosin, Doxazosin). Its dominance stems from the optimal orientation of the 6- and 7-positions towards the solvent interface of the ATP-binding pocket, allowing for bulkier solubilizing groups without steric penalty.

In contrast, the 5,7-dimethoxyquinazoline scaffold is a "niche pharmacophore." While it retains the electron-rich core necessary for hinge binding, the substituent at the C5 position frequently induces steric clashes with the "ceiling" of the ATP-binding pocket (specifically the gatekeeper residue or the ribose-binding region) in many kinases. Consequently, 5,7-isomers often exhibit reduced potency against EGFR but have shown utility in targeting PDGFR or overcoming specific resistance mutations where the binding pocket topology differs.

Structural Biology & Binding Modes[1][2]

The biological divergence between these two isomers is dictated by their orientation within the ATP-binding pocket of kinases (e.g., EGFR, VEGFR, PDGFR).

The 6,7-Dimethoxy "Solvent Vector"

In the 6,7-substitution pattern (as seen in Gefitinib ), the quinazoline core intercalates between the N-terminal and C-terminal lobes of the kinase.

  • C6 & C7 Positions: These point outward toward the solvent channel. This allows medicinal chemists to attach long, solubilizing tails (e.g., morpholine-propoxy groups) at these positions without disrupting the critical hydrogen bonds at the hinge region.

  • Electronic Effect: The electron-donating methoxy groups increase the basicity of N1, enhancing the H-bond acceptance from the hinge region (e.g., Met793 in EGFR).

The 5,7-Dimethoxy "Steric Constraint"

In the 5,7-substitution pattern, the C5-methoxy group introduces a critical steric vector.

  • C5 Position: This position is located "above" the plane of the hinge region. In EGFR, a substituent here often clashes with the gatekeeper residue (Thr790) or the hydrophobic ceiling of the pocket.

  • Selectivity Switch: While detrimental for EGFR, this steric bulk can be favorable for kinases with larger "back pockets" or different gatekeeper residues, such as PDGFR or specific mutant forms of kinases where the pocket shape is altered.

Visualization of SAR Pathways

The following diagram illustrates the decision logic when choosing between these two scaffolds.

Quinazoline_SAR Scaffold Quinazoline Scaffold Selection Pattern67 6,7-Dimethoxy Pattern (Standard) Scaffold->Pattern67 High Affinity Req. Pattern57 5,7-Dimethoxy Pattern (Niche) Scaffold->Pattern57 Novelty / Selectivity Binding67 Solvent Exposed C6/C7 No Steric Clash Pattern67->Binding67 Binding57 C5 Steric Clash (Gatekeeper/Ribose) Pattern57->Binding57 TargetEGFR Target: EGFR / HER2 (Gefitinib, Erlotinib) Binding67->TargetEGFR Allows Solubilizing Tails TargetAlpha Target: Alpha-1 Adrenoceptor (Prazosin) Binding67->TargetAlpha Standard Pharmacophore Binding57->TargetEGFR Reduced Potency TargetPDGFR Target: PDGFR / VEGFR (Selectivity Switch) Binding57->TargetPDGFR Exploits Pocket Shape

Figure 1: SAR Decision Tree comparing the utility of 6,7- vs 5,7-substitution patterns.

Comparative Biological Activity Data[1][2][3][4][5]

The following table summarizes the general trends observed in literature when comparing these regioisomers against key targets.

Feature6,7-Dimethoxy Quinazoline 5,7-Dimethoxy Quinazoline
Primary Target Class EGFR, HER2, VEGFR,

-Adrenoceptors
PDGFR, Adenosine Receptors, Novel Kinases
Key Drug Examples Gefitinib, Erlotinib, Lapatinib, PrazosinNo major FDA approvals (Research Tools)
EGFR Potency (

)
High (< 10 nM) (e.g., Gefitinib)Moderate/Low (> 100 nM) due to C5 clash
Solubility Potential High (C6/C7 allow polar tails)Low/Moderate (C5 limits substitution)
Metabolic Stability Susceptible to O-demethylation (forming active metabolites)Susceptible, but C5 position is sterically protected
Synthetic Access Excellent (from Veratric Acid)Good (from 3,5-Dimethoxybenzoic acid)
Case Study: EGFR Inhibition

Research indicates that moving a methoxy group from C6 to C5 drastically reduces EGFR inhibitory activity.

  • Mechanism: The C5-methoxy group points directly towards the hydrophobic ceiling of the ATP pocket (specifically residues Leu694 and Thr790 in EGFR). This creates an unfavorable steric bump, preventing the quinazoline core from sitting deep in the pocket to form the critical N1-Met793 hydrogen bond.

  • Data Point: In 4-anilinoquinazoline series, 6,7-dimethoxy analogues typically exhibit

    
     values in the 0.1–10 nM  range, whereas 5,7-dimethoxy analogues often shift to the micromolar  range or lose activity entirely against wild-type EGFR.
    
Case Study: Alpha-Adrenoceptor Antagonism

Prazosin and Doxazosin are classic


-blockers containing the 6,7-dimethoxy motif.
  • 6,7-Activity: The methoxy groups participate in electron-donating interactions that stabilize the protonated N1, which is essential for ionic interaction with the receptor's Asp residue.

  • 5,7-Inactivity: 5,7-analogues are rarely reported as potent

    
    -antagonists, likely because the receptor pocket for the quinazoline headgroup is narrow and cannot accommodate the C5-bulk.
    

Experimental Protocols for Comparison

To empirically verify the difference between a 5,7- and 6,7-isomer, the following experimental workflow is recommended.

Synthesis of Regioisomers
  • 6,7-Isomer Precursor: 2-Amino-4,5-dimethoxybenzoic acid (derived from Veratric acid).

  • 5,7-Isomer Precursor: 2-Amino-4,6-dimethoxybenzoic acid (derived from 3,5-dimethoxyaniline).

  • Cyclization: Both are cyclized using formamide or urea to yield the respective quinazolinones, followed by chlorination (

    
    ) and 
    
    
    
    with an aniline.
In Vitro Kinase Assay (FRET-based)

This protocol measures the


 against EGFR to quantify the "steric penalty" of the 5-position.
  • Reagents: Recombinant EGFR kinase domain, ATP (

    
     concentration), Peptide Substrate (poly-Glu-Tyr), Test Compounds (5,7- vs 6,7-isomer).
    
  • Preparation: Prepare 10-point serial dilutions of compounds in DMSO.

  • Reaction:

    • Mix kinase buffer, substrate, and compound in a 384-well plate.

    • Initiate reaction with ATP.

    • Incubate for 60 mins at RT.

  • Detection: Add EDTA (stop solution) and FRET-labeled antibody. Read fluorescence ratio (665 nm / 620 nm).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    
Cell Viability Assay (MTT)

To assess if enzymatic potency translates to cellular efficacy.

  • Cell Lines: A431 (EGFR overexpressing) vs. NIH-3T3 (Control).

  • Method:

    • Seed 3,000 cells/well in 96-well plates.

    • Treat with 5,7- and 6,7-isomers (0.01 - 10

      
      ) for 72 hours.
      
    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Expectation: 6,7-isomer will show steep toxicity in A431 cells; 5,7-isomer will likely show minimal toxicity or off-target toxicity at high concentrations.

References

  • Ballard, P., et al. (2006).[1] "Inhibitors of epidermal growth factor receptor tyrosine kinase: Novel C-5 substituted anilinoquinazolines designed to target the ribose pocket."[1] Bioorganic & Medicinal Chemistry Letters, 16(6), 1633-1637.[1] Link

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[2][1][3][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267-276. Link

  • Hennequin, L. F., et al. (1999). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 42(26), 5369-5389. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Topliss Approach for the Identification of Novel Potent EGFR Inhibitors." Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Rotella, D. P. (2016). "Quinazoline Derivatives as Alpha-1 Adrenoceptor Antagonists." Burger's Medicinal Chemistry and Drug Discovery. Link

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-Chloro-5,7-dimethoxyquinazoline using LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is paramount. This guide provides an in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is paramount. This guide provides an in-depth technical examination of validating the purity of 2-Chloro-5,7-dimethoxyquinazoline, a key building block in medicinal chemistry, utilizing the robust and sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of LC-MS with alternative analytical techniques.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, potentially altering its efficacy, stability, and safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5][6][7][8][9][10] Therefore, a validated, high-performance analytical method is not merely a quality control measure but a cornerstone of the entire drug development process.

Why LC-MS is the Gold Standard for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preeminent analytical tool for the separation, detection, and identification of compounds and their impurities in complex mixtures.[11][12] Its power lies in the coupling of the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection afforded by mass spectrometry.

For a molecule like 2-Chloro-5,7-dimethoxyquinazoline, LC-MS offers several distinct advantages:

  • High Sensitivity: The ability to detect and quantify trace-level impurities that might be missed by less sensitive techniques.

  • High Specificity: The mass spectrometer provides molecular weight information and fragmentation patterns, which are unique fingerprints for the main compound and its impurities, allowing for unambiguous identification.

  • Versatility: LC-MS can be adapted to a wide range of analytes with varying polarities and molecular weights.

Understanding Potential Impurities in 2-Chloro-5,7-dimethoxyquinazoline Synthesis

A likely synthetic pathway involves the chlorination of a 5,7-dimethoxyquinazolin-4(3H)-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: Plausible synthetic pathway and potential impurities.

Based on this inferred synthesis, the following are potential process-related impurities:

  • Unreacted Starting Material: 5,7-dimethoxyquinazolin-4(3H)-one.

  • Over-chlorinated Byproduct: 2,4-dichloro-5,7-dimethoxyquinazoline.

  • Hydrolysis Product: 5,7-dimethoxyquinazolin-2,4(1H,3H)-dione, which can form if the starting material or product is exposed to moisture.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual chlorinating agent and its byproducts.

Experimental Protocol: A Validated LC-MS Method for Purity Determination

This section outlines a detailed, step-by-step methodology for the purity validation of 2-Chloro-5,7-dimethoxyquinazoline using a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer.

Instrumentation and Reagents
  • LC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Diluent: Acetonitrile/water (50:50, v/v).

  • 2-Chloro-5,7-dimethoxyquinazoline Reference Standard: A well-characterized standard of known purity.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm and MS
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 100-500
MRM Transitions To be determined based on the fragmentation of the parent ion
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 1.0 mg of the 2-Chloro-5,7-dimethoxyquinazoline reference standard and dissolve it in 10.0 mL of the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 1.0 mg of the 2-Chloro-5,7-dimethoxyquinazoline sample to be tested and dissolve it in 10.0 mL of the sample diluent.

Method Validation

The analytical method must be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[1][3][4][8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by injecting the diluent, a placebo (if applicable), the reference standard, and the sample solution to ensure no interfering peaks are observed at the retention time of the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations of the reference standard and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at different levels) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being approximately 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., column temperature, mobile phase composition, flow rate).

Caption: LC-MS method validation workflow.

Interpreting the Data: Mass Spectral Fragmentation of 2-Chloro-5,7-dimethoxyquinazoline

The mass spectrometer provides invaluable structural information through the fragmentation of the parent ion. In positive ESI mode, 2-Chloro-5,7-dimethoxyquinazoline will likely be protonated to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer will generate a series of fragment ions.

While specific fragmentation data for 2-Chloro-5,7-dimethoxyquinazoline is not extensively published, we can predict the likely fragmentation pathways based on the fragmentation of similar quinazoline derivatives. Common fragmentation patterns for substituted quinazolines include the loss of small neutral molecules such as CO, HCN, and methyl radicals from the methoxy groups. The chloro-substituent can also be lost as a radical or as HCl.

Predicted Fragmentation Pathways:

  • Loss of a methyl radical (-CH₃): From one of the methoxy groups.

  • Loss of formaldehyde (-CH₂O): A common loss from methoxy-substituted aromatic rings.

  • Loss of chlorine radical (-Cl): Cleavage of the C-Cl bond.

  • Loss of HCl: Elimination of hydrogen chloride.

  • Ring cleavage: Fragmentation of the quinazoline ring system.

By analyzing the m/z values of the fragment ions, we can piece together the structure of the parent molecule and its impurities, confirming their identities.

Comparison with Alternative Analytical Techniques

While LC-MS is the preferred method for its comprehensive capabilities, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.Robust, reliable, and widely available.Lower sensitivity and specificity compared to MS; cannot identify unknown impurities without reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, detection by MS.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many quinazoline derivatives without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity than MS; requires larger sample amounts; complex spectra for mixtures.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure crystalline solids without the need for a reference standard.Not suitable for amorphous materials or for identifying individual impurities.

Conclusion

The validation of purity for a pharmaceutical intermediate like 2-Chloro-5,7-dimethoxyquinazoline is a multi-faceted process that demands a meticulous and scientifically sound approach. LC-MS stands out as the premier analytical technique for this purpose, providing the necessary sensitivity, specificity, and structural information to confidently identify and quantify impurities. By understanding the potential synthetic byproducts and rigorously validating the analytical method according to established guidelines, researchers and drug development professionals can ensure the quality and safety of their materials, ultimately contributing to the development of effective and safe medicines.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. PubMed. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

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  • Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]

  • Chemical Composition Analysis: Techniques for Accurate Testing. WH Labs. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

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  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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Validation

Spectroscopic Characterization Guide: 2-Chloro-5,7-dimethoxyquinazoline Substitution Products

Executive Summary & Strategic Scope Objective: This guide details the spectroscopic validation of nucleophilic aromatic substitution ( ) products derived from 2-chloro-5,7-dimethoxyquinazoline . Target Audience: Medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Objective: This guide details the spectroscopic validation of nucleophilic aromatic substitution (


) products derived from 2-chloro-5,7-dimethoxyquinazoline .

Target Audience: Medicinal chemists and analytical scientists optimizing quinazoline-based pharmacophores (e.g., EGFR/VEGFR inhibitors).

The Challenge: The 2-chloro position in quinazolines is intrinsically less reactive than the 4-chloro position. In 2-chloro-5,7-dimethoxyquinazoline (where C4 is unsubstituted), the reaction requires forcing conditions or catalysis. The primary analytical challenge is distinguishing the desired 2-amino substituted product from:

  • Unreacted Starting Material (SM): Due to low C2 reactivity.

  • Hydrolysis Byproducts: Conversion of the C2-Cl to a C2-OH (quinazolin-2-one) under basic conditions.

  • Regioisomers: If the starting material was 2,4-dichloro (though this guide focuses on the discrete 2-chloro scaffold).

Comparative Characterization Matrix

The following table compares the efficacy of different spectroscopic techniques in confirming the


 substitution.
Feature

H NMR
HRMS (ESI)

C NMR
IR Spectroscopy
Primary Utility Structural connectivity & purityElemental composition & halogen lossCarbon skeleton verificationFunctional group fingerprinting
Key Marker (SM) C4-H singlet (~9.4 ppm)Distinct Cl isotope pattern (3:1)C2-Cl carbon (~155-160 ppm)C-Cl stretch (~750-800 cm

)
Key Marker (Product) Upfield shift of ring protons; New N-H/alkyl signalsLoss of Cl pattern; [M+H]

of amine
C2-N shift (upfield ~5-10 ppm)New N-H stretch (3300-3500 cm

)
Sensitivity Moderate (requires ~1-5 mg)High (picogram range)Low (requires >10 mg)Moderate
Blind Spots Can be ambiguous if amine signals overlap with methoxyIon suppression; does not prove regiochemistryLong acquisition timesDifficult to quantify purity

Detailed Spectroscopic Analysis

Proton NMR ( H NMR) – The "Lighthouse" Proton

The proton at position 4 (C4-H) is the most critical diagnostic handle for this scaffold.

  • Starting Material (2-Cl): The C4-H appears as a sharp singlet very downfield (

    
     9.2 – 9.5 ppm ) due to the deshielding effect of the adjacent N3 and the aromatic ring current.
    
  • The 5,7-Dimethoxy Effect:

    • Unlike the common 6,7-dimethoxy isomers, the 5-methoxy group exerts a peri-effect (steric and electronic interaction) on the C4-H.

    • NOE (Nuclear Overhauser Effect): A 1D-NOE difference experiment irradiating the 5-OMe signal will show enhancement at C4-H, confirming the regiochemistry of the core if in doubt.

  • Substitution Confirmation:

    • Upon substitution of Cl with an amine (e.g., aniline or alkylamine), the quinazoline ring becomes more electron-rich.

    • Shift: The C4-H signal typically shifts upfield by 0.2 – 0.5 ppm (to

      
       8.9 – 9.1 ppm).
      
    • Protons 6 & 8: In the 5,7-dimethoxy pattern, protons H6 and H8 are meta to each other. They appear as two doublets (J ~2.0-2.5 Hz) or broad singlets in the

      
       6.4 – 6.8 ppm range.
      
Mass Spectrometry (HRMS) – The Isotope Check
  • Chlorine Signature: The starting material exhibits a characteristic M and M+2 peak with a 3:1 intensity ratio (natural abundance of

    
    Cl vs 
    
    
    
    Cl).
  • Validation: The absence of the M+2 peak (or reduction to natural C/N/O isotope ratios) is the definitive proof that Chlorine has been displaced.

Infrared (IR) – The Quick Check
  • C-Cl Band: Look for the disappearance of the strong band at ~760 cm

    
     .
    
  • N-H Band: Appearance of N-H stretching vibrations at 3300–3450 cm

    
      confirms amine incorporation.
    

Experimental Protocol: Synthesis & Characterization Workflow

Step 1: Nucleophilic Substitution ( )
  • Reagents: 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq), Amine (1.2–2.0 eq).

  • Solvent: Isopropanol (IPA) or n-Butanol (for higher boiling point).

  • Catalyst: Catalytic HCl (or TFA) often accelerates the reaction by protonating N3, making C2 more electrophilic.

  • Conditions: Reflux (80–110 °C) for 4–12 hours. Note: C2 is sluggish compared to C4; vigorous heating is often required.

Step 2: Workup & Isolation
  • Cool reaction mixture to RT.

  • Precipitation: If the product is a solid hydrochloride salt, filter directly.

  • Neutralization: If soluble, evaporate solvent, redissolve in EtOAc, wash with saturated NaHCO

    
     (to remove salts and unreacted acid), then brine.
    
  • Purification: Recrystallization (EtOH) or Flash Column Chromatography (DCM:MeOH gradient).

Step 3: Characterization Sequence
  • TLC: Check disappearance of SM (use UV 254 nm).

  • LC-MS: Confirm mass and loss of Cl isotope pattern.

  • NMR: Dissolve ~5mg in DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility of quinazolines).

Visualizations

Diagram 1: Reaction & Analysis Workflow

This flowchart outlines the critical path from synthesis to data validation.

ReactionWorkflow Start Start: 2-Cl-5,7-dimethoxy quinazoline Reaction Reflux w/ Amine (iPrOH, cat. HCl) Start->Reaction + Nucleophile Check TLC/LC-MS Check Reaction->Check t = 4h Check->Reaction Incomplete Workup Workup: NaHCO3 Wash Check->Workup Complete Purification Purification: Column/Cryst. Workup->Purification Analysis Spectroscopic Validation Purification->Analysis

Caption: Figure 1. Optimized workflow for the synthesis and isolation of C2-substituted quinazolines.

Diagram 2: Structural Elucidation Logic Tree

A decision tree for interpreting spectral data to confirm product identity vs. byproducts.

LogicTree Data Acquire 1H NMR & MS Isotope Check MS: Cl Pattern (M, M+2)? Data->Isotope YesCl Chlorine Present Isotope->YesCl Yes (3:1) NoCl Chlorine Absent Isotope->NoCl No SM Starting Material (No Reaction) YesCl->SM CheckH4 Check 1H NMR: Singlet ~9.0-9.5 ppm? NoCl->CheckH4 Product Target Product (2-Amino) CheckH4->Product Yes (Shifted) Hydrolysis Hydrolysis Byproduct (Quinazolin-2-one) CheckH4->Hydrolysis No (Lost/Broad) Note Note: Hydrolysis often leads to tautomerization and loss of aromatic C4-H character Hydrolysis->Note

Caption: Figure 2. Decision logic for distinguishing product from starting material and hydrolysis impurities.

Scientific Commentary: The "5-Methoxy" Anomaly

Researchers must be aware of the specific spectroscopic influence of the 5-methoxy group. Unlike the 6,7-dimethoxy analogs (common in drugs like Gefitinib), the 5-methoxy group is sterically crowded against the N1 and C4 positions.

  • Deshielding: The 5-OMe oxygen lone pairs can deshield H4 through space, often pushing the H4 singlet slightly further downfield than in 6,7-analogs.

  • Solubility: 5,7-dimethoxy derivatives often exhibit lower solubility in non-polar solvents compared to 6,7-isomers due to the disruption of crystal packing symmetry, making DMSO-

    
     the mandatory solvent for NMR.
    

References

  • Nucleophilic Substitution Mechanisms in Quinazolines

    • Topic: Regioselectivity of

      
       in quinazolines (C4 vs C2 reactivity).[1][2][3]
      
    • Source:Molecules (MDPI) / Journal of Organic Chemistry.
    • Link: (Generalized concept validation).

  • Spectroscopic Data of Quinazolines

    • Topic: NMR chemical shifts of substituted quinazolines.[4][5][6][7]

    • Source:Spectrochimica Acta Part A.
    • Link: (Analogous spectral data for comparison).

  • Synthesis Protocols

    • Topic: General procedure for 2-aminoquinazoline synthesis.
    • Source:Royal Society of Chemistry (RSC) Advances.
    • Link:

(Note: Specific spectral values cited in the text are derived from general chemical principles of quinazoline pharmacophores and standard tables of chemical shifts for heterocyclic systems.)

Sources

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